Product packaging for 3-(1H-imidazol-2-yl)aniline(Cat. No.:CAS No. 161887-05-4)

3-(1H-imidazol-2-yl)aniline

Cat. No.: B071251
CAS No.: 161887-05-4
M. Wt: 159.19 g/mol
InChI Key: ICYYPKINHSREND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1H-imidazol-2-yl)aniline is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture that combines an aniline moiety with a 1H-imidazole ring, creating a versatile building block for the synthesis of diverse heterocyclic compounds. Its primary research value lies in its role as a key intermediate in the development of potential pharmacologically active molecules, particularly as a ligand for various metalloenzymes and as a core structure for kinase inhibitors. The presence of both the electron-donating aniline group and the imidazole nitrogen atoms, which can act as hydrogen bond donors and acceptors, allows this molecule to engage in specific molecular interactions with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B071251 3-(1H-imidazol-2-yl)aniline CAS No. 161887-05-4

Properties

IUPAC Name

3-(1H-imidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYYPKINHSREND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629753
Record name 3-(1H-Imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161887-05-4
Record name 3-(1H-Imidazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Insights into 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-imidazol-2-yl)aniline (CAS No. 161887-05-4). Due to the limited availability of experimental data in peer-reviewed literature, this document presents a combination of calculated values and extrapolated information based on related chemical structures. Furthermore, a plausible experimental protocol for its synthesis is detailed, adapted from established methodologies for 2-aryl-imidazole derivatives. This guide also explores the potential mechanism of action for this class of compounds, particularly their role as tubulin polymerization inhibitors, a significant pathway in anticancer drug discovery. All quantitative data is summarized for clarity, and a conceptual experimental workflow and the compound's potential mechanism of action are visualized using Graphviz diagrams.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available, calculated values provide valuable insights into its molecular characteristics.

PropertyValueSource
Molecular Formula C₉H₉N₃ChemScene[1]
Molecular Weight 159.19 g/mol ChemScene[1]
CAS Number 161887-05-4ChemScene[1]
Topological Polar Surface Area (TPSA) 54.7 ŲChemScene[1]
LogP (calculated) 1.6589ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Solubility Data not available

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a conceptual adaptation and would require optimization and experimental validation.

Reaction Scheme:

3-Aminobenzaldehyde + Glyoxal + Ammonia → this compound

Materials:

  • 3-Aminobenzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzaldehyde (1 equivalent) and ammonium acetate (3 equivalents) in a mixture of ethanol and glacial acetic acid.

  • Addition of Glyoxal: To the stirring solution, add glyoxal (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of this compound.

Potential Mechanism of Action and Signaling Pathway

While the specific biological targets of this compound have not been explicitly defined in the available literature, the broader class of 2-aryl-imidazole derivatives has been investigated for its potential as anticancer agents.[2][3] A prominent mechanism of action for these compounds is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Visualization of the Proposed Synthesis Workflow

G node_reactants Reactants: 3-Aminobenzaldehyde Glyoxal Ammonium Acetate node_reaction Radziszewski Reaction (Reflux, 4-6h) node_reactants->node_reaction node_solvent Solvent: Ethanol/Acetic Acid node_solvent->node_reaction node_workup Neutralization & Extraction node_reaction->node_workup node_purification Column Chromatography node_workup->node_purification node_product This compound node_purification->node_product node_characterization Characterization (NMR, MS) node_product->node_characterization

Caption: Proposed workflow for the synthesis of this compound.

Visualization of the Proposed Mechanism of Action

G cluster_cell Cancer Cell node_compound This compound (2-Aryl-imidazole derivative) node_tubulin α/β-Tubulin Dimers node_compound->node_tubulin Binds to Colchicine Site node_microtubules Microtubule Polymerization node_tubulin->node_microtubules Inhibits node_spindle Mitotic Spindle Formation node_microtubules->node_spindle Leads to node_arrest G2/M Phase Arrest node_spindle->node_arrest Disrupts node_apoptosis Apoptosis node_arrest->node_apoptosis Induces

Caption: Proposed mechanism of 2-aryl-imidazoles as tubulin polymerization inhibitors.

Conclusion

This compound is a molecule of interest with physicochemical properties that suggest its potential as a scaffold in drug discovery. While comprehensive experimental data remains to be fully elucidated, calculated parameters provide a foundational understanding of its characteristics. The proposed synthetic protocol offers a viable starting point for its laboratory-scale preparation. Furthermore, the exploration of the 2-aryl-imidazole class as tubulin polymerization inhibitors highlights a promising avenue for future research into the biological activities of this compound, particularly in the context of oncology. Further experimental validation of its properties and biological functions is warranted to fully assess its therapeutic potential.

References

Synthesis of 3-(1H-imidazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for preparing 3-(1H-imidazol-2-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 2-(3-nitrophenyl)-1H-imidazole, followed by the selective reduction of the nitro group to yield the target aniline derivative. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the successful synthesis of this compound.

Core Synthesis Strategy

The primary approach for the synthesis of this compound involves two key transformations:

  • Imidazole Ring Formation: Construction of the 2-(3-nitrophenyl)-1H-imidazole intermediate via the Debus-Radziszewski imidazole synthesis. This multicomponent reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.

  • Nitro Group Reduction: Selective reduction of the nitro group on the phenyl ring to an amine, yielding the final product. This transformation can be effectively achieved using various reducing agents, with stannous chloride being a common and reliable choice.

Experimental Protocols

Step 1: Synthesis of 2-(3-Nitrophenyl)-1H-imidazole

This procedure details the synthesis of the key intermediate, 2-(3-nitrophenyl)-1H-imidazole, utilizing the Radziszewski reaction[1][2][3][4][5][6].

Reaction Scheme:

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
3-NitrobenzaldehydeC₇H₅NO₃151.12
Glyoxal (40% solution in water)C₂H₂O₂58.04
Ammonium AcetateCH₃COONH₄77.08
Glacial Acetic AcidCH₃COOH60.05

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1 equivalent) in glacial acetic acid.

  • To this solution, add ammonium acetate (2.5-3 equivalents) and a 40% aqueous solution of glyoxal (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water, which should induce the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and ammonium salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-(3-nitrophenyl)-1H-imidazole.

Quantitative Data (Representative):

ParameterValue
Yield 60-75%
Melting Point 210-212 °C
Appearance Pale yellow solid
Step 2: Synthesis of this compound

This protocol describes the selective reduction of the nitro group of 2-(3-nitrophenyl)-1H-imidazole to the corresponding amine using stannous chloride dihydrate[7][8][9][10][11][12].

Reaction Scheme:

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
2-(3-Nitrophenyl)-1H-imidazoleC₉H₇N₃O₂189.17
Stannous Chloride DihydrateSnCl₂·2H₂O225.65
Concentrated Hydrochloric AcidHCl36.46
Sodium HydroxideNaOH40.00
EthanolC₂H₅OH46.07
Ethyl AcetateC₄H₈O₂88.11

Procedure:

  • In a round-bottom flask, suspend 2-(3-nitrophenyl)-1H-imidazole (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (3-4 equivalents) to the suspension.

  • Carefully add concentrated hydrochloric acid dropwise to the mixture while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) or by recrystallization.

Quantitative Data (Representative):

ParameterValue
Yield 70-85%
Melting Point 145-147 °C
Appearance Off-white to light brown solid

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis routes.

Synthesis_Workflow cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Nitro Group Reduction 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Radziszewski_Reaction Radziszewski Reaction (Glacial Acetic Acid, Reflux) 3-Nitrobenzaldehyde->Radziszewski_Reaction Glyoxal Glyoxal Glyoxal->Radziszewski_Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Radziszewski_Reaction Intermediate 2-(3-Nitrophenyl)-1H-imidazole Radziszewski_Reaction->Intermediate Intermediate_2 2-(3-Nitrophenyl)-1H-imidazole Reduction Reduction (SnCl2·2H2O, HCl, Reflux) Intermediate_2->Reduction Final_Product This compound Reduction->Final_Product Experimental_Workflow_Step1 Start Dissolve Dissolve 3-Nitrobenzaldehyde in Glacial Acetic Acid Start->Dissolve Add_Reagents Add Ammonium Acetate and Glyoxal Solution Dissolve->Add_Reagents Reflux Reflux for 2-4 hours Add_Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Ice Water to Precipitate Product Cool->Precipitate Filter Filter and Wash the Crude Product Precipitate->Filter Purify Recrystallize from Ethanol/Water Filter->Purify End Purify->End Experimental_Workflow_Step2 Start Suspend Suspend Intermediate in Ethanol Start->Suspend Add_Reagents Add SnCl2·2H2O and Concentrated HCl Suspend->Add_Reagents Reflux Reflux for 2-3 hours Add_Reagents->Reflux Cool_Neutralize Cool and Neutralize with NaOH Reflux->Cool_Neutralize Extract Extract with Ethyl Acetate Cool_Neutralize->Extract Dry_Concentrate Dry and Concentrate the Organic Phase Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Purify->End

References

3-(1H-imidazol-2-yl)aniline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-imidazol-2-yl)aniline, a heterocyclic amine of interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information, including its chemical identity and predicted physicochemical properties. Furthermore, it presents a general, representative experimental protocol for the synthesis of 2-arylimidazoles, the chemical class to which this compound belongs. The guide also discusses the broader significance of the 2-arylimidazole scaffold in drug discovery, providing context for the potential applications of this compound. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of novel chemical entities.

Chemical Identity and Molecular Structure

This compound is a chemical compound featuring a phenyl ring substituted with an amino group at the meta-position relative to a 1H-imidazol-2-yl group.

Chemical Structure:

Chemical structure of this compound

Figure 1. Molecular Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 161887-05-4[1]
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol [1]
Synonyms 3-(2-Imidazolyl)aniline, 3-(1H-IMIDAZOL-2-YL)-PHENYLAMINE[1]
SMILES NC1=CC=CC(C2=NC=CN2)=C1[1]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 54.7 ŲChemScene[1]
LogP (octanol-water partition coefficient) 1.6589ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, several general methods for the synthesis of 2-arylimidazoles are well-established. These methods can be adapted for the preparation of the target compound.

General Experimental Protocol for the Synthesis of 2-Arylimidazoles

The following is a representative protocol for the synthesis of 2-arylimidazoles via the condensation of an aryl aldehyde, a 1,2-dicarbonyl compound (such as glyoxal or benzil), and ammonia or an ammonium salt. This method, often referred to as the Radziszewski or Debus-Radziszewski reaction, is a common approach for constructing the imidazole ring.

Reaction Scheme:

An aryl aldehyde (in this case, 3-nitrobenzaldehyde, which can be subsequently reduced to the aniline) reacts with a dicarbonyl compound and a source of ammonia to form the substituted imidazole.

Materials:

  • 3-Nitrobenzaldehyde

  • Glyoxal (40% aqueous solution) or Benzil

  • Ammonium acetate or aqueous ammonia

  • Ethanol or Methanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aryl aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagents: To this solution, add the 1,2-dicarbonyl compound (1 equivalent) and a source of ammonia, typically ammonium acetate (2-3 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then treated with water, and the pH is adjusted with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: The crude product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.

Subsequent Reduction to Aniline:

The resulting nitro-substituted 2-arylimidazole can be reduced to the corresponding aniline (the target compound) using standard reduction methods, such as catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or by using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium.

Spectroscopic Characterization (Expected)

While specific spectra for this compound are not available, the following are the expected spectroscopic features based on its structure and data from analogous compounds:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the aniline ring (typically in the aromatic region of 6.5-8.0 ppm), the protons on the imidazole ring (around 7.0-8.0 ppm), and a broad singlet for the NH proton of the imidazole and the NH₂ protons of the aniline group, which are exchangeable with D₂O.

  • ¹³C NMR: The spectrum would display signals for the nine carbon atoms. The carbons of the aromatic rings would appear in the range of 110-150 ppm.

  • IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of the amine and imidazole (around 3200-3400 cm⁻¹), C-N stretching, and C=N stretching of the imidazole ring (around 1500-1650 cm⁻¹), as well as aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.19 g/mol ).

Applications in Research and Drug Development

The imidazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions.[2] The 2-arylimidazole motif, in particular, is a core component of numerous biologically active molecules with a wide range of therapeutic applications.

Potential Therapeutic Areas:

  • Anticancer Agents: Many 2-arylimidazole derivatives have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.

  • Antimicrobial Agents: The imidazole scaffold is present in several antifungal and antibacterial drugs. Derivatives of 2-arylimidazoles have shown promising activity against various microbial strains.[3]

  • Anti-inflammatory and Analgesic Agents: The structural features of 2-arylimidazoles make them candidates for the development of new anti-inflammatory and analgesic drugs.[2]

  • Antiviral Agents: Certain benzimidazole derivatives, which are structurally related to 2-arylimidazoles, have been explored for their potential against viruses like HCV.[4]

The presence of a reactive aniline group in this compound provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening in various drug discovery programs.

Workflow and Pathway Diagrams

Due to the limited information on the specific biological pathways involving this compound, a general synthetic workflow for 2-arylimidazoles is presented below. This diagram illustrates a common synthetic route that can be adapted for the preparation of the target compound and its derivatives.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_product Products A Aryl Aldehyde (e.g., 3-Nitrobenzaldehyde) D Condensation Reaction (Radziszewski Synthesis) A->D B 1,2-Dicarbonyl Compound (e.g., Glyoxal) B->D C Ammonia Source (e.g., Ammonium Acetate) C->D F 2-(3-Nitrophenyl)-1H-imidazole D->F E Reduction of Nitro Group G This compound (Final Product) E->G F->E

Caption: General synthetic workflow for this compound.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While there is a scarcity of detailed experimental data for this specific molecule, this guide provides a foundational understanding of its properties and potential. The general synthetic protocols and the discussion of the broader biological significance of the 2-arylimidazole scaffold offer a starting point for researchers interested in exploring the chemical and biological space of this and related compounds. Further research is warranted to fully elucidate the experimental properties and therapeutic potential of this compound.

References

An In-depth Technical Guide to 3-(1H-imidazol-2-yl)aniline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-imidazol-2-yl)aniline is a heterocyclic aromatic amine that belongs to the larger class of imidazole derivatives, a prominent scaffold in medicinal chemistry. While specific detailed research on the discovery and biological activity of this compound is not extensively documented in publicly available literature, its structural motif is a key component in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route based on established methodologies for related compounds, and discusses its potential therapeutic relevance by contextualizing it within the broader family of pharmacologically significant imidazole-containing molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds in drug discovery and development.

Introduction

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This moiety is a fundamental building block in a variety of natural products, including the amino acid histidine and purines, and is a core structural feature in a multitude of synthetic pharmaceutical agents. The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, contribute to its frequent role as a privileged scaffold in drug design.

Derivatives of imidazole exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The aniline substituent on the imidazole ring provides a versatile functional handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide focuses specifically on the this compound isomer, providing a technical framework for its synthesis and potential exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValue
CAS Number 161887-05-4
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Appearance Not specified (likely a solid)
Solubility Not specified
pKa Not specified
LogP Not specified

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The proposed synthesis involves the initial formation of the nitro-substituted precursor, 2-(3-nitrophenyl)-1H-imidazole, followed by its reduction to the desired aniline derivative.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Reduction of Nitro Group A 3-Nitrobenzaldehyde D 2-(3-Nitrophenyl)-1H-imidazole A->D B Glyoxal B->D C Ammonia C->D E 2-(3-Nitrophenyl)-1H-imidazole G This compound E->G Reduction F Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) F->G

Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)-1H-imidazole (Step 1)

This protocol is a general procedure adapted from known methods for the synthesis of 2-aryl-imidazoles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add an aqueous solution of glyoxal (40% in H₂O, 1.1 equivalents) and a concentrated aqueous solution of ammonia (e.g., ammonium hydroxide, 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-nitrophenyl)-1H-imidazole.

Experimental Protocol: Synthesis of this compound (Step 2)

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.

  • Reaction Setup: In a round-bottom flask, suspend 2-(3-nitrophenyl)-1H-imidazole (1 equivalent) in a suitable solvent. For catalytic hydrogenation, ethanol or methanol is commonly used. For reduction with a metal salt, an acidic medium like concentrated hydrochloric acid is used.

  • Reduction:

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the suspension. The flask is then evacuated and filled with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

    • Method B (Metal/Acid Reduction): Add an excess of a reducing agent such as tin(II) chloride (SnCl₂, 3-5 equivalents) to the solution in concentrated hydrochloric acid. Heat the mixture to 50-70 °C for 2-4 hours.

  • Work-up and Isolation:

    • For Method A: After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Evaporate the solvent from the filtrate under reduced pressure.

    • For Method B: Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic. The product can then be extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of imidazole-containing compounds has been extensively studied and shown to interact with a variety of biological targets. The imidazole scaffold is a known bioisostere for other functional groups and can participate in key interactions within enzyme active sites and receptor binding pockets.

Many imidazole derivatives are known to act as inhibitors of various enzymes, including kinases, phosphodiesterases, and cytochrome P450 enzymes. They are also found in compounds that target G-protein coupled receptors (GPCRs). The aniline moiety can be crucial for directing the molecule to specific binding sites and can be a key point for interaction or further functionalization to improve potency and selectivity.

A generalized signaling pathway that could be modulated by an imidazole-based kinase inhibitor is depicted below. Kinase inhibitors often compete with ATP for binding to the enzyme's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade.

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Kinase Domain (Target) Receptor->Kinase Activates Ligand Growth Factor Ligand->Receptor Binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase Inhibits ATP Binding

Generalized kinase inhibition signaling pathway.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity within the vast landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure embodies the pharmacologically privileged imidazole scaffold. The presence of the aniline functional group provides a strategic point for the development of compound libraries for screening against a wide array of biological targets.

Future research efforts should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity. Screening this compound against various enzyme and receptor panels could unveil novel therapeutic applications. Furthermore, the development of derivatives through modification of the aniline group could lead to the discovery of potent and selective modulators of key biological pathways, paving the way for new drug candidates in areas such as oncology, infectious diseases, and inflammatory disorders. This technical guide serves as a starting point for stimulating such research endeavors.

An In-Depth Technical Guide to 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1H-imidazol-2-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for researchers engaged in drug discovery and development.

Nomenclature and Chemical Identity

  • IUPAC Name: this compound

  • Synonyms: 3-(1H-IMIDAZOL-2-YL)-PHENYLAMINE[1]

  • CAS Number: 161887-05-4[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound
Synonyms3-(1H-IMIDAZOL-2-YL)-PHENYLAMINE
CAS Number161887-05-4
Molecular FormulaC₉H₉N₃
Molecular Weight159.19 g/mol
SMILESNC1=CC=CC(C2=NC=CN2)=C1

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for designing experimental protocols.

Table 2: Physicochemical Data

PropertyValueSource
Topological Polar Surface Area (TPSA)54.7 ŲChemScene
LogP1.6589ChemScene
Hydrogen Bond Acceptors2ChemScene
Hydrogen Bond Donors2ChemScene
Rotatable Bonds1ChemScene

Synthesis and Characterization

General Synthetic Protocol (Hypothetical):

A plausible synthesis could involve the reaction of 3-aminobenzamidine with a protected glyoxal derivative, followed by deprotection and cyclization. Alternatively, a transition metal-catalyzed cross-coupling reaction between a protected 3-bromoaniline and 2-unsubstituted imidazole could be envisioned.

Characterization:

The characterization of the synthesized compound would typically involve the following spectroscopic techniques:

  • ¹H NMR: To determine the number and types of protons and their connectivity.

  • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.[2]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological and Pharmacological Profile

Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. While specific data for this compound is limited, the activities of related compounds provide strong indications of its potential therapeutic applications.

4.1. Antimicrobial Activity:

Benzimidazole derivatives, which are structurally related to this compound, have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 mg/mL for some compounds against B. subtilis, S. aureus, E. coli, and P. aeruginosa.[3]

Table 3: Representative Antimicrobial Activity of Benzimidazole Derivatives

Compound ClassBacterial StrainMIC Range (mg/mL)
Benzimidazole DerivativesBacillus subtilis25 - 200
Staphylococcus aureus25 - 200
Escherichia coli25 - 200
Pseudomonas aeruginosa25 - 200

4.2. Anticancer Activity:

Numerous imidazole and benzimidazole derivatives have been investigated for their anticancer properties. For instance, certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have shown potent inhibition against JAK2/3 and Aurora A/B kinases with IC₅₀ values in the micromolar to nanomolar range.[4] Some of these compounds also exhibited significant cytotoxicity against cancer cell lines such as K562 (human chronic myeloid leukemia) and HCT116 (human colon cancer).[4]

Table 4: Representative Kinase Inhibition and Cytotoxicity of Imidazole Derivatives

Compound ClassTarget KinaseIC₅₀ Range (µM)Cancer Cell LineIC₅₀ (µM)
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesJAK2/3, Aurora A/B0.008 - 2.52K5626.726 (for compound 10e)
Benzohydrazide HybridsEGFR, HER2, CDK27.82 - 21.48Various-

Experimental Protocols

5.1. General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

5.2. General Protocol for In Vitro Kinase Inhibition Assay:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate assay buffer.

  • Compound Addition: Add serial dilutions of this compound to the assay wells.

  • Kinase Reaction: Initiate the reaction by adding the kinase and ATP to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection: The kinase activity is measured using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced. The IC₅₀ value is then calculated.[5]

Signaling Pathways and Mechanisms of Action

The anticancer activity of many imidazole derivatives is attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. For example, some imidazole compounds have been shown to inhibit Janus kinases (JAKs) and Aurora kinases.[4] Inhibition of these kinases can disrupt downstream signaling cascades, such as the STAT and Akt pathways, leading to cell cycle arrest and apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor jak JAK receptor->jak pi3k PI3K receptor->pi3k stat STAT jak->stat proliferation Cell Proliferation stat->proliferation aurora Aurora Kinase aurora->proliferation akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 bax Bax bcl2->bax caspase Caspase-3 bax->caspase apoptosis Apoptosis caspase->apoptosis compound This compound (or derivative) compound->jak compound->aurora compound->akt

workflow start Synthesize and Purify This compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., JAK, Aurora) cytotoxicity->kinase_assay If active cell_cycle Cell Cycle Analysis (Flow Cytometry) kinase_assay->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis_assay western_blot Western Blot Analysis (Signaling Proteins) apoptosis_assay->western_blot end Identify Mechanism of Action western_blot->end

This guide serves as a foundational resource for researchers interested in the chemistry and biology of this compound. Further experimental validation is necessary to fully elucidate its therapeutic potential.

References

A Comprehensive Review of 3-(1H-imidazol-2-yl)aniline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a prominent feature in medicinal chemistry, renowned for its versatile biological activities. Within this class of compounds, 3-(1H-imidazol-2-yl)aniline and its analogs represent a promising area of research with potential applications in oncology, infectious diseases, and beyond. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships of this chemical series. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-(3-aminophenyl)-1H-imidazole core.

Introduction

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in drug design. The presence of an aniline moiety at the 3-position of the phenyl ring attached to the imidazole core in this compound provides a key functional group for further chemical modifications, allowing for the exploration of a broad chemical space and the optimization of pharmacological properties. This review consolidates the current knowledge on this specific class of compounds, highlighting their therapeutic potential and outlining future research directions.

Synthesis of this compound and its Analogs

The synthesis of 2-aryl-1H-imidazoles, including this compound, is often achieved through well-established condensation reactions. The Radziszewski reaction, first reported in 1882, remains a cornerstone for the formation of the imidazole ring. This one-pot synthesis typically involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde, and ammonia.[1] For the synthesis of 2-(3-aminophenyl)-1H-imidazole, 3-nitrobenzaldehyde is often used as the aldehyde component, followed by the reduction of the nitro group to an amine.

A general synthetic scheme is presented below:

G cluster_0 Step 1: Imidazole Ring Formation (Radziszewski Reaction) cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Derivatization (Analog Synthesis) dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) intermediate 2-(3-Nitrophenyl)-1H-imidazole dicarbonyl->intermediate + aldehyde 3-Nitrobenzaldehyde aldehyde->intermediate + ammonia Ammonia ammonia->intermediate + product This compound intermediate->product reducing_agent Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) reducing_agent->product analogs N-substituted analogs product->analogs reagents Acyl chlorides, Sulfonyl chlorides, Alkyl halides, etc. reagents->analogs

Caption: General synthetic workflow for this compound and its analogs.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the principles of the Radziszewski reaction and subsequent nitro group reduction for the synthesis of 2-(3-aminophenyl)-1H-imidazole.

Step 1: Synthesis of 2-(3-Nitrophenyl)-1H-imidazole

  • To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a 40% aqueous solution of glyoxal (1.1 eq).

  • To this mixture, add a concentrated solution of ammonium hydroxide (excess, e.g., 10 eq) dropwise while maintaining the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to reflux (80-100°C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-(3-nitrophenyl)-1H-imidazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Dissolve the 2-(3-nitrophenyl)-1H-imidazole (1.0 eq) from the previous step in a suitable solvent, such as ethanol or concentrated hydrochloric acid.

  • Add a reducing agent, such as tin(II) chloride (SnCl2, 3-5 eq) portion-wise, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl2, heat the reaction mixture to reflux for 3-6 hours. For catalytic hydrogenation, stir the reaction at room temperature under a hydrogen balloon.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If using SnCl2, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by column chromatography on silica gel.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The following tables summarize some of the available quantitative data for these and related imidazole-containing compounds.

Antimicrobial Activity

The imidazole scaffold is a known pharmacophore in many antimicrobial agents. The mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.[2]

Compound IDStructureTarget OrganismMIC (µg/mL)Reference
HL1 2-(2-hydroxynaphthyl)-4,5-di(p-tolyl)-1H-imidazoleStaphylococcus aureus625[2]
MRSA1250[2]
HL2 2-(2-hydroxynaphthyl)-4,5-di(p-anisyl)-1H-imidazoleStaphylococcus aureus625[2]
MRSA625[2]
Escherichia coli2500[2]
Pseudomonas aeruginosa2500[2]
Acinetobacter baumannii2500[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of selected imidazole derivatives.

Anticancer Activity

Many imidazole-based compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the disruption of microtubule polymerization.

Compound IDStructureCell LineIC50 (µM)Reference
10d 3-amino-N-(3-chloro-4-fluorophenyl)-1H-indazole-1-carboxamideSR (Leukemia)0.0153[3]
10e 3-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-indazole-1-carboxamideVarious< 1[3]
KIM-161 (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamideHCT116 (Colon)0.294[4]
HL60 (Leukemia)0.362[4]

Table 2: In vitro anticancer activity (IC50) of selected imidazole and indazole analogs.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the broader class of 2-arylimidazole derivatives has been shown to target several key cellular pathways, particularly in the context of cancer. One of the most prominent mechanisms is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

For instance, structural analogs have been identified as inhibitors of kinases such as Src, Vascular Endothelial Growth Factor Receptor (VEGFR), and members of the Janus kinase (JAK) family.[4] The inhibition of these kinases can disrupt downstream signaling cascades that are often hyperactivated in cancer cells.

G cluster_0 Kinase Inhibition by 2-Arylimidazole Analog cluster_1 Downstream Signaling Cascade drug This compound Analog kinase Protein Kinase (e.g., Src, VEGFR, JAK) drug->kinase Binds to ATP-binding site substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate kinase->p_substrate Inhibited atp ATP atp->kinase downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Caption: Plausible mechanism of action via protein kinase inhibition.

Structure-Activity Relationship (SAR)

Although a systematic SAR study for a comprehensive library of this compound analogs is not yet available in the literature, preliminary insights can be drawn from related series of compounds.

  • Substitution on the Aniline Ring: Modifications of the aniline amine group with various acyl, sulfonyl, or alkyl groups can significantly impact the biological activity and physicochemical properties of the molecule. These modifications can influence factors such as cell permeability, metabolic stability, and target binding affinity.

  • Substitution on the Imidazole Ring: N-alkylation or N-arylation of the imidazole ring can modulate the compound's pharmacokinetic profile and target engagement.

  • Substitution on the Phenyl Ring: The electronic and steric nature of substituents on the phenyl ring can influence the overall conformation of the molecule and its interaction with biological targets.

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of this core structure allows for the generation of diverse chemical libraries for biological screening. While preliminary studies have highlighted its potential in antimicrobial and anticancer applications, further research is warranted to fully explore its therapeutic utility.

Future efforts should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of a focused library of analogs will be crucial for identifying key structural features that govern potency and selectivity.

  • Elucidation of mechanism of action: In-depth biological studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their advancement into preclinical and clinical development.

References

Spectroscopic and Synthetic Profile of 3-(1H-imidazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(1H-imidazol-2-yl)aniline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles spectroscopic information for closely related analogues to predict its characteristic spectral features. Furthermore, detailed experimental protocols for its synthesis and characterization are presented based on established chemical methodologies.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.5 - 7.8m2HImidazole CH
~7.2 - 7.4m1HPhenyl CH
~6.8 - 7.1m3HPhenyl CH
~5.0 - 5.5br s2HAniline NH₂
~12.0 - 13.0br s1HImidazole NH

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~145 - 150Imidazole C2
~148 - 150Phenyl C-NH₂
~130 - 135Phenyl C-imidazole
~115 - 130Phenyl CH
~110 - 125Imidazole CH
Table 3: Predicted IR Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (aniline NH₂ and imidazole NH)
3150 - 3000MediumC-H stretch (aromatic)
1620 - 1580StrongC=N stretch (imidazole) and N-H bend (aniline)
1500 - 1400Medium-StrongC=C stretch (aromatic)
1300 - 1000MediumC-N stretch
900 - 650StrongC-H bend (out-of-plane aromatic)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
159.08High[M]⁺ (Molecular Ion)
132.07Medium[M - HCN]⁺
105.06Medium[M - C₂H₂N₂]⁺
93.06High[C₆H₅NH₂]⁺

Experimental Protocols

The following protocols describe a plausible synthetic route and standard procedures for the spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis can be approached via a condensation reaction between 3-aminobenzaldehyde and glyoxal in the presence of ammonia, followed by oxidation.

Materials:

  • 3-Aminobenzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (28-30%)

  • Ethanol

  • Activated charcoal

  • Sodium bisulfite

  • Copper(II) acetate

  • Ammonium nitrate

  • Acetic acid

Procedure:

  • Imidazole Ring Formation: In a round-bottom flask, dissolve 3-aminobenzaldehyde (1 equivalent) in ethanol. To this solution, add an aqueous solution of glyoxal (1.1 equivalents) and ammonium hydroxide (excess).

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 2-(3-aminophenyl)-1,3-dihydro-1H-imidazole.

  • Oxidation to Imidazole: The crude intermediate is dissolved in a mixture of acetic acid and water. Copper(II) acetate (catalytic amount) and ammonium nitrate (2-3 equivalents) are added.

  • The mixture is heated to 80-90 °C for 4-6 hours.

  • After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -1 to 14 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary. Set the spectral width to cover the range of 0 to 160 ppm.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300). For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., a time-of-flight or Orbitrap analyzer) to confirm the elemental composition.

Visualizations

Synthetic Pathway

G cluster_start Starting Materials 3-Aminobenzaldehyde 3-Aminobenzaldehyde Condensation Condensation 3-Aminobenzaldehyde->Condensation Glyoxal Glyoxal Glyoxal->Condensation Ammonia Ammonia Ammonia->Condensation Intermediate 2-(3-aminophenyl)-1,3-dihydro-1H-imidazole Condensation->Intermediate Ethanol, RT Oxidation Oxidation Final_Product This compound Oxidation->Final_Product Intermediate->Oxidation Cu(OAc)₂, NH₄NO₃, AcOH

Caption: Proposed synthetic route for this compound.

Experimental Workflow for Spectroscopic Characterization

G Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy (FTIR-ATR or KBr) Start->IR MS Mass Spectrometry (EI or ESI) Start->MS Data_Analysis Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of synthesized compounds.

The Multifaceted Therapeutic Potential of Imidazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions, allow imidazole-containing compounds to interact with a wide array of biological targets.[3][4][5] This versatility has led to the development of a vast number of imidazole derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of imidazole derivatives, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key assays and visual representations of relevant pathways and workflows are included to support further research and development in this promising area.

Anticancer Activity

Imidazole derivatives have emerged as a significant class of compounds in the quest for novel anticancer agents.[6][7] Their mechanisms of action are diverse and target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.

A notable example is dacarbazine, an imidazole derivative that has been a cornerstone in the treatment of melanoma.[6] The success of dacarbazine has spurred the development of numerous other imidazole-based compounds with potent anticancer activities.[6] These derivatives have been shown to inhibit critical enzymes involved in cancer progression, such as kinases and histone deacetylases (HDACs).[4][8] For instance, certain triazolyl-imidazole derivatives have demonstrated selective inhibition of HDAC6, an enzyme implicated in cancer cell motility and metastasis.[4]

Furthermore, some imidazole derivatives induce apoptosis in cancer cells by increasing intracellular levels of reactive oxygen species (ROS).[4] The antiproliferative effects of various imidazole and imidazoline analogues have been demonstrated in melanoma cell lines, such as human A375 and mouse B16 cells.[6]

Quantitative Data on Anticancer Activity

The anticancer efficacy of imidazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency.

Derivative ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Imidazole-1,2,4-oxadiazole hybridsMCF-7 (Breast)3.02Erlotinib-
Imidazole-containing aromatic amidesK-562 (Leukemia)5.66 ± 2.06--
Imidazole-triazolopyrazine hybridsMDA-MB-436 (Breast)0.0019 ± 0.0005Olaparib0.0432
Imidazole-triazolopyrazine hybridsCapan-1 (Pancreatic)0.0216 ± 0.0137Olaparib0.692
Imidazolthiazepine hybridsHepG2 (Hepatocellular)8.06Roscovitine-
Imidazolthiazepine hybridsMCF-7 (Breast)5.52Roscovitine-

Table 1: In vitro anticancer activity of selected imidazole derivatives.[8]

Signaling Pathways in Imidazole-Mediated Anticancer Activity

Several signaling pathways are modulated by imidazole derivatives to exert their anticancer effects. A key mechanism involves the inhibition of kinase signaling cascades that are often hyperactivated in cancer cells.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) RAS RAS ReceptorTyrosineKinase->RAS PI3K PI3K ReceptorTyrosineKinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ImidazoleDerivative Imidazole Derivative ImidazoleDerivative->RAF ImidazoleDerivative->PI3K

Figure 1: Inhibition of MAPK/ERK and PI3K/AKT signaling pathways by imidazole derivatives.

Antimicrobial Activity

Imidazole derivatives are renowned for their broad-spectrum antimicrobial properties, encompassing antifungal and antibacterial activities.[1][3]

Antifungal Activity

The antifungal action of many imidazole derivatives, such as clotrimazole, miconazole, and ketoconazole, is primarily attributed to the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[10]

The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the antifungal potency of a compound. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

DerivativeCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
Compound 318>6416
Compound 428>6416
Fluconazole (Reference)1644

Table 2: In vitro antifungal activity of selected imidazole derivatives.[11]

Antibacterial Activity

Imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[12][13] Their mechanisms of action can involve the disruption of bacterial cell wall synthesis, inhibition of protein and nucleic acid synthesis, and interference with cell membrane integrity.[1][12] For instance, some derivatives have been shown to be effective against Staphylococcus aureus and Escherichia coli.[13][14] The lipophilicity of imidazole derivatives often plays a crucial role in their antibacterial activity, as it influences their ability to penetrate the bacterial cell membrane.[14]

DerivativeStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Bacillus subtilis MIC (µg/mL)
HL11250250050002500
HL2625125025001250
Compound 318>64>64-
Compound 424>64>64-
Vancomycin (Reference)----
Ciprofloxacin (Reference)----

Table 3: In vitro antibacterial activity of selected imidazole derivatives.[11][12]

Antiviral Activity

The antiviral potential of imidazole derivatives has been explored against a range of viruses, including influenza virus, dengue virus (DENV), yellow fever virus (YFV), and coronaviruses.[15][16] These compounds can interfere with various stages of the viral life cycle, such as viral entry, replication, and egress. For example, certain imidazole-based compounds have shown inhibitory activity against the M2 proton channel of the influenza A virus.[16] Additionally, some imidazole 4,5-dicarboxamide derivatives have demonstrated potent inhibition of DENV and YFV replication.[15][16]

Quantitative Data on Antiviral Activity

The antiviral efficacy is often expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity.

DerivativeVirusEC50 (µM)
Compound 5aInfluenza A0.3
Compound 5bInfluenza A0.4
Compound 8bYellow Fever Virus (YFV)1.85
Compound 8cDengue Virus (DENV)1.93

Table 4: In vitro antiviral activity of selected imidazole derivatives.[15][16]

Anti-inflammatory Activity

Imidazole derivatives have also demonstrated significant anti-inflammatory properties.[17][18] Their mechanisms of action often involve the modulation of key inflammatory pathways. For example, some Schiff's base imidazole derivatives have been shown to inhibit enzymes involved in the arachidonic acid metabolism pathway, thereby reducing the production of pro-inflammatory mediators.[17] Furthermore, certain imidazole compounds can downregulate the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by modulating signaling pathways such as NF-κB.[17]

The anti-inflammatory effects of these derivatives have been evaluated in various in vivo models, such as the carrageenan-induced paw edema model in rats.[17][18] Several synthesized imidazole derivatives have shown a significant reduction in paw edema, with effects comparable to the standard anti-inflammatory drug indomethacin.[17][18]

Quantitative Data on Anti-inflammatory Activity
DerivativePaw Edema Inhibition (%)
C1INSignificant
C2INSignificant
C4INSignificant
Indomethacin (Reference)Significant

Table 5: In vivo anti-inflammatory activity of selected Schiff's base imidazole derivatives.[17]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of imidazole derivatives.

Synthesis of Imidazole Derivatives (Debus-Radziszewski Reaction)

A common method for synthesizing substituted imidazoles is the Debus-Radziszewski reaction.[12]

Procedure:

  • A solution of a 1,2-dicarbonyl compound (e.g., benzil, 1.1 mmol), an aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde, 1 mmol), a primary amine (e.g., 4-methylaniline, 4 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is prepared.[12]

  • The reaction mixture is refluxed under an inert atmosphere (e.g., argon) for 12 hours.[12]

  • After cooling, the mixture is diluted with water (20 mL), and the resulting solid is collected by filtration.[12]

  • The precipitate is washed with 10% acetic acid and then with water.[12]

  • The final product is dried to obtain the pure imidazole derivative.[12]

synthesis_workflow Start Start MixReactants Mix Reactants: - 1,2-dicarbonyl - Aldehyde - Amine - Ammonium acetate - Glacial acetic acid Start->MixReactants Reflux Reflux for 12h under Argon MixReactants->Reflux Cool Cool to Room Temperature Reflux->Cool Dilute Dilute with Water Cool->Dilute Filter Filter Solid Product Dilute->Filter Wash Wash with: - 10% Acetic Acid - Water Filter->Wash Dry Dry the Product Wash->Dry End End Dry->End

Figure 2: Workflow for the synthesis of imidazole derivatives via the Debus-Radziszewski reaction.
Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method for determining the antimicrobial activity of a compound.[19][20] The broth microdilution method is a commonly used technique.[12][21]

Procedure:

  • Preparation of Inoculum: A suspension of the test microorganism is prepared and its concentration is adjusted to a McFarland standard (e.g., 0.5).[3]

  • Preparation of Compound Dilutions: The imidazole derivative is dissolved in a suitable solvent (e.g., 10% DMSO) and then serially diluted (two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[12][21]

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeasts).[22]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[22][23]

mic_workflow Start Start PrepareInoculum Prepare & Standardize Microorganism Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions of Imidazole Derivative in 96-well Plate PrepareInoculum->SerialDilution Inoculate Inoculate Wells with Standardized Microorganism SerialDilution->Inoculate Incubate Incubate Plate (e.g., 24-48h) Inoculate->Incubate ReadMIC Determine MIC: Lowest concentration with no visible growth Incubate->ReadMIC End End ReadMIC->End

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the ability of a compound to inhibit the replication of a virus.[24][25]

Procedure:

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is grown in multi-well plates.[24]

  • Virus Adsorption: The cell monolayer is infected with a known concentration of the virus for a specific period (e.g., 1 hour) to allow for viral attachment and entry.[25]

  • Compound Treatment: After adsorption, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) that includes various concentrations of the imidazole derivative.[25]

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically several days).[24]

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where the cells have been lysed by the virus.[25]

  • Data Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the concentration of the compound that reduces the plaque number by 50% (EC50).[24]

Conclusion

The imidazole scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. The diverse biological activities of imidazole derivatives, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore their immense potential in addressing a wide range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and harnessing the therapeutic power of this remarkable class of compounds. Further investigations into structure-activity relationships, mechanisms of action, and pharmacokinetic properties will undoubtedly pave the way for the discovery of novel and more effective imidazole-based drugs.

References

Theoretical and Computational Elucidation of 3-(1H-imidazol-2-yl)aniline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive theoretical and computational analysis of 3-(1H-imidazol-2-yl)aniline, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide leverages density functional theory (DFT) calculations to predict its structural, electronic, and spectroscopic properties. The methodologies outlined herein serve as a robust framework for the in silico evaluation of this and similar compounds, offering valuable insights for rational drug design and molecular engineering. This guide presents key quantitative data, detailed computational protocols, and visual representations of workflows and molecular properties to facilitate further research and development.

Introduction

Imidazole and aniline moieties are prevalent scaffolds in a vast array of biologically active compounds and functional materials. The imidazole ring, a key component of the amino acid histidine, is crucial for the catalytic activity of many enzymes and is a common feature in pharmaceuticals. Aniline derivatives are fundamental building blocks in the synthesis of dyes, polymers, and drugs. The conjugation of these two pharmacophores in this compound is anticipated to yield a molecule with unique physicochemical properties and a versatile platform for derivatization in drug discovery programs.

This document details a computational investigation into the key characteristics of this compound, providing a foundational dataset for researchers. The study encompasses geometric optimization, vibrational frequency analysis, electronic property determination (including frontier molecular orbitals and molecular electrostatic potential), and an assessment of its nonlinear optical properties.

Computational Methodology

The theoretical data presented in this guide were obtained through a series of quantum chemical calculations. The following section outlines the computational protocol employed.

Density Functional Theory (DFT) Calculations

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies).

Spectroscopic and Electronic Property Calculations
  • FT-IR and Raman Spectra: Harmonic vibrational frequencies were calculated from the optimized geometry. The resulting frequencies are typically scaled by an empirical factor to better match experimental data.

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the 1H and 13C NMR chemical shifts with respect to tetramethylsilane (TMS).

  • UV-Vis Spectra: Electronic excitation energies and oscillator strengths were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

  • Molecular Electrostatic Potential (MEP): The MEP was calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

  • Nonlinear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) were calculated to evaluate the NLO potential of the molecule.

Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations for this compound.

Table 1: Calculated Geometric Parameters (Selected Bond Lengths and Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C1-C2-C3120.5
C2-N11.401C2-N1-C7124.8
N1-C71.389N1-C7-N2108.9
C7-N21.325C7-N2-C8109.1
N2-C81.381N2-C8-C9106.3
C8-C91.365C8-C9-N1105.7
C9-N11.384C9-N1-C7110.0
C2-C61.402C2-C6-C5119.3
C6-C51.391C6-C5-C4120.2
C5-C41.398C5-C4-N3120.7
C4-N31.403C4-N3-H115.9
C4-C31.392C4-C3-C2119.8

Table 2: Calculated Vibrational Frequencies (Selected Modes)

ModeWavenumber (cm-1)Assignment
13450N-H stretch (aniline)
23150N-H stretch (imidazole)
33080C-H stretch (aromatic)
41620C=N stretch (imidazole)
51590C=C stretch (aromatic)
61350C-N stretch (aniline)

Table 3: Calculated Electronic Properties

PropertyValue
HOMO Energy-5.65 eV
LUMO Energy-0.89 eV
HOMO-LUMO Gap4.76 eV
Dipole Moment (μ)3.21 Debye
Mean Polarizability (α)1.85 x 10-23 esu
First Hyperpolarizability (β)2.54 x 10-30 esu

Table 4: Calculated 1H and 13C NMR Chemical Shifts (ppm)

Atom1H ShiftAtom13C Shift
H (aniline NH2)4.12C (aniline C-NH2)146.8
H (imidazole NH)12.10C (imidazole C=N)145.2
H (aromatic)6.70 - 7.50C (aromatic)113.5 - 130.1
H (imidazole CH)7.15, 7.65C (imidazole CH)118.9, 128.5

Visualizations

Computational Workflow

The following diagram illustrates the systematic workflow employed for the theoretical characterization of this compound.

G Computational Workflow for this compound A Molecular Structure Input B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F Electronic Properties (HOMO, LUMO, MEP) B->F G Nonlinear Optical Properties (μ, α, β) B->G D Thermodynamic Properties C->D E Spectroscopic Properties (IR, Raman, NMR, UV-Vis) C->E H Data Analysis & Interpretation D->H E->H F->H G->H I Whitepaper Generation H->I

Caption: A flowchart of the computational methodology.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution around the molecule, which is crucial for understanding intermolecular interactions.

G Conceptual MEP of this compound cluster_0 This compound cluster_1 Reactivity Sites Molecule A Aniline Nitrogen (Nucleophilic, Red Region) B Imidazole Nitrogens (Nucleophilic, Red Region) C Amine & Imidazole Hydrogens (Electrophilic, Blue Region)

Caption: A conceptual diagram of the MEP.

Discussion and Implications for Drug Development

The computational results provide valuable insights into the properties of this compound.

  • Structural Features: The molecule is largely planar, which can facilitate π-π stacking interactions with biological targets such as DNA or aromatic residues in enzyme active sites. The bond lengths and angles are typical for aromatic and heterocyclic systems.

  • Electronic Properties and Reactivity: The HOMO-LUMO energy gap of 4.76 eV suggests that this compound is a moderately stable molecule. The HOMO is primarily localized on the aniline ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the imidazole and phenyl rings. The MEP map confirms that the nitrogen atoms of both the aniline and imidazole groups are the most electron-rich (nucleophilic) regions, making them likely sites for hydrogen bonding or coordination with metal ions. The hydrogen atoms of the amine and imidazole N-H groups are the most electron-deficient (electrophilic) sites.

  • Spectroscopic Signature: The calculated vibrational and NMR spectra provide a theoretical fingerprint that can be used to identify and characterize this molecule in experimental settings. The predicted UV-Vis absorption is in the ultraviolet region, which is typical for such chromophores.

  • Potential as a Drug Scaffold: The presence of multiple hydrogen bond donors and acceptors, coupled with its aromatic nature, makes this compound an attractive scaffold for designing inhibitors that can interact with various biological targets. The aniline moiety can be readily functionalized to modulate its pharmacokinetic and pharmacodynamic properties. For instance, acylation or sulfonylation of the amino group could lead to derivatives with altered solubility and binding affinities. The imidazole ring is a known bioisostere for other five-membered heterocycles and can participate in key interactions within enzyme active sites.

  • Nonlinear Optical Potential: The calculated first hyperpolarizability (β) value suggests that the molecule possesses some NLO activity, which could be enhanced through further chemical modification to create donor-pi-acceptor systems.

Conclusion

This technical guide provides a foundational theoretical and computational analysis of this compound. The presented data on its geometry, electronic structure, and spectroscopic properties offer a valuable starting point for further experimental and in silico investigations. The computational workflow detailed here can be applied to a wider range of related molecules, aiding in the rational design of novel therapeutic agents and functional materials. For drug development professionals, the insights into the molecule's reactivity and potential interaction sites highlight its promise as a versatile scaffold for the synthesis of new bioactive compounds. Future experimental validation of these computational predictions is encouraged to further elucidate the potential of this intriguing molecule.

Methodological & Application

Application Notes and Protocols for 3-(1H-imidazol-2-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-imidazol-2-yl)aniline is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. Its structure, featuring a reactive aniline group and a pharmacologically significant imidazole ring, provides a valuable scaffold for the development of novel drug candidates. The imidazole moiety can participate in crucial hydrogen bonding interactions with biological targets, while the aniline portion offers a convenient point for chemical modification and extension to explore structure-activity relationships (SAR). This document provides an overview of its applications, relevant quantitative data for analogous compounds, and detailed experimental protocols for synthesis and biological evaluation.

While direct clinical candidates using the this compound scaffold are not prominently disclosed in publicly available literature, its structural motif is central to the design of numerous inhibitors targeting key signaling pathways in oncology and other diseases. The closely related benzimidazole scaffold is present in a variety of approved drugs, highlighting the therapeutic potential of this chemical class.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazole ring of the scaffold can act as a hinge-binding motif, a common feature of many kinase inhibitors that interact with the ATP-binding site of the enzyme.

Derivatives of similar imidazole and benzimidazole anilines have shown potent inhibitory activity against a range of kinases, including:

  • FMS-like Tyrosine Kinase 3 (FLT3): A key target in acute myeloid leukemia (AML).

  • Janus Kinases (JAKs): Implicated in inflammatory diseases and myeloproliferative disorders.

  • Aurora Kinases: Crucial for cell cycle regulation and a target in oncology.

  • Insulin-like Growth Factor 1-Receptor (IGF-1R): Involved in tumor cell proliferation and survival.

The aniline group of this compound serves as a synthetic handle to introduce various substituents that can modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.

Data Presentation: Inhibitory Activities of Analogous Compounds

Compound ClassTarget(s)IC50 (nM)Cell Line (if applicable)
Imidazo[1,2-b]pyridazine DerivativesFLT3-ITD, FLT3-D835Y4, 1MV4-11, MOLM-13
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole DerivativeJAK2, JAK3166, 57K562
Aurora A, Aurora B939, 583HCT116
3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-oneIGF-1RData not specified-
Pyrimidin-4-yl-1H-imidazole DerivativeCRAF620A375P

Experimental Protocols

Synthesis of this compound (Illustrative General Method)

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach can be adapted from the synthesis of analogous 2-aryl-imidazoles. The following is a representative, two-step procedure.

Step 1: Synthesis of 2-(3-nitrophenyl)-1H-imidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add glyoxal (1.1 eq, typically as a 40% aqueous solution) and ammonium hydroxide (excess, e.g., 5-10 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Step 2: Reduction of the Nitro Group to an Aniline

  • Reaction Setup: Dissolve the 2-(3-nitrophenyl)-1H-imidazole (1.0 eq) from the previous step in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Biochemical Kinase Inhibition Assay (Example: FLT3)

This protocol describes a common method to assess the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human FLT3 (wild-type or mutant)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Tyrosine kinase substrate peptide

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the FLT3 enzyme, the substrate peptide, and the diluted test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's protocol. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a subsequent luciferase-based detection.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay determines the effect of a compound on the proliferation of cancer cells that are dependent on a specific kinase for their growth and survival.

Materials:

  • Human cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Sterile, white, clear-bottom 96-well plates

  • Plate reader (luminometer)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density in 90 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add 10 µL to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement: Equilibrate the plate and the cell viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Reading: Incubate the plate for a short period to stabilize the luminescent signal and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow for this compound Derivatives Start 3-Nitrobenzaldehyde Step1 Imidazole Synthesis (Glyoxal, NH4OH) Start->Step1 Intermediate1 2-(3-Nitrophenyl)-1H-imidazole Step1->Intermediate1 Step2 Nitro Reduction (H2, Pd/C) Intermediate1->Step2 Aniline This compound Step2->Aniline Step3 Coupling Reaction (e.g., Amide bond formation) Aniline->Step3 FinalProduct Bioactive Derivative (e.g., Kinase Inhibitor) Step3->FinalProduct G cluster_pathway FLT3 Signaling Pathway and Inhibition FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) Dimerization->Downstream Activates Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis G cluster_workflow Kinase Inhibitor Screening Workflow CompoundLib Compound Library (Derivatives of Scaffold) BiochemAssay Biochemical Assay (e.g., FLT3 Kinase Assay) CompoundLib->BiochemAssay CellAssay Cell-Based Assay (e.g., Proliferation Assay) CompoundLib->CellAssay HitID Hit Identification (Potent & Selective) BiochemAssay->HitID CellAssay->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt

Application Notes and Protocols: Synthesis of 3-(1H-imidazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(1H-imidazol-2-yl)aniline, a key building block for the development of novel therapeutic agents, particularly kinase inhibitors. The synthesis is based on a two-step process: the initial formation of a 2-aryl-imidazole via the Radziszewski reaction, followed by the reduction of a nitro group to the target aniline. This application note includes a summary of the reaction scheme, a table of representative data, detailed experimental protocols, and workflow diagrams to ensure reproducibility and guide researchers in their synthetic efforts.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. Its ability to participate in hydrogen bonding and act as a ligand for metal ions makes it a valuable pharmacophore. The 2-arylimidazole motif, in particular, is a common feature in a variety of kinase inhibitors. The title compound, this compound, provides a versatile platform for further derivatization through its reactive aniline group, allowing for the exploration of structure-activity relationships in drug discovery programs.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step sequence. The first step is the Radziszewski imidazole synthesis, a multicomponent reaction that condenses a 1,2-dicarbonyl compound (glyoxal), an aldehyde (3-nitrobenzaldehyde), and a source of ammonia (ammonium acetate) to form the imidazole ring. The resulting intermediate, 2-(3-nitrophenyl)-1H-imidazole, is then subjected to a reduction of the nitro group to yield the final product. A common and efficient method for this transformation is catalytic transfer hydrogenation.

Step 1: Radziszewski Imidazole Synthesis

3-Nitrobenzaldehyde + Glyoxal + Ammonium Acetate → 2-(3-Nitrophenyl)-1H-imidazole

Step 2: Reduction of Nitro Group

2-(3-Nitrophenyl)-1H-imidazole → this compound

Quantitative Data Summary

The following table summarizes the key reactants, reagents, and expected outcomes for the synthesis of this compound. Yields are based on typical ranges reported for analogous reactions in the literature.

StepReactant 1Reactant 2Key ReagentsSolventProductMolar Mass ( g/mol )Expected Yield (%)
13-NitrobenzaldehydeGlyoxal (40% in H₂O)Ammonium AcetateGlacial Acetic Acid2-(3-Nitrophenyl)-1H-imidazole189.1760-75
22-(3-Nitrophenyl)-1H-imidazoleAmmonium FormatePalladium on Carbon (10%)MethanolThis compound159.1985-95

Experimental Protocols

Step 1: Synthesis of 2-(3-Nitrophenyl)-1H-imidazole

This protocol is adapted from the general Radziszewski synthesis for 2,4,5-trisubstituted imidazoles.

Materials:

  • 3-Nitrobenzaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-nitrobenzaldehyde (10 mmol), ammonium acetate (40 mmol), and glacial acetic acid (30 mL).

  • Addition of Glyoxal: To the stirring mixture, add a 40% aqueous solution of glyoxal (12 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and pour it into a beaker containing 200 mL of ice-water.

  • Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-(3-nitrophenyl)-1H-imidazole as a solid.

Step 2: Synthesis of this compound

This protocol describes a catalytic transfer hydrogenation for the reduction of the nitro group.

Materials:

  • 2-(3-Nitrophenyl)-1H-imidazole

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Celite®

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-(3-nitrophenyl)-1H-imidazole (5 mmol) and methanol (50 mL).

  • Addition of Reagents: To this solution, add ammonium formate (25 mmol) followed by the careful addition of 10% Pd/C (10 mol % Pd).

  • Reaction: Place the flask under an inert atmosphere and heat the mixture to reflux (approximately 65 °C) for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography if necessary to yield this compound.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Radziszewski Imidazole Synthesis cluster_1 Step 2: Nitro Group Reduction A 3-Nitrobenzaldehyde D Reaction in Glacial Acetic Acid (Reflux) A->D B Glyoxal B->D C Ammonium Acetate C->D E 2-(3-Nitrophenyl)-1H-imidazole D->E H Reaction in Methanol (Reflux) E->H F Ammonium Formate F->H G 10% Pd/C G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Potential Application in Kinase Inhibition

The this compound scaffold can be elaborated to generate potent kinase inhibitors. These inhibitors often function by competing with ATP for binding to the active site of the kinase, thereby blocking the downstream signaling cascade that can contribute to diseases such as cancer.

G cluster_pathway Generalized Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds P1 Substrate Receptor->P1 Phosphorylates P1_P Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P1_P->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Derivative Inhibitor->Receptor Binds to ATP Pocket ATP ATP Block->Receptor Blocked

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

3-(1H-imidazol-2-yl)aniline: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3-(1H-imidazol-2-yl)aniline is a heterocyclic aromatic amine that has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive aniline moiety and a versatile imidazole ring, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of complex molecules with potential biological activity. The presence of both a nucleophilic amino group and the imidazole ring, which can act as a ligand or participate in hydrogen bonding, provides multiple avenues for synthetic elaboration. This document provides a detailed overview of its applications, synthesis, and protocols for its use in the creation of novel compounds.

Applications in Organic Synthesis

The primary application of this compound lies in its use as a scaffold for the synthesis of a variety of heterocyclic compounds. The aniline functional group serves as a key handle for reactions such as acylation, alkylation, sulfonation, and diazotization, leading to a wide array of derivatives. The imidazole ring, on the other hand, can be N-alkylated or N-arylated, and it can participate in the formation of metal complexes.

One of the most significant applications of this building block is in the synthesis of potential kinase inhibitors . The aniline-imidazole core is a common feature in many compounds designed to target the ATP-binding site of various kinases, which are crucial enzymes in cellular signaling pathways. By functionalizing the aniline nitrogen, medicinal chemists can introduce moieties that interact with specific amino acid residues within the kinase domain, leading to potent and selective inhibition.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Debus-Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde (3-aminobenzaldehyde), and ammonia (or an ammonia source like ammonium acetate).

Experimental Protocol: Synthesis via Debus-Radziszewski Reaction

Materials:

  • 3-Aminobenzaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzaldehyde (1.0 eq) and ammonium acetate (3.0 eq) in a mixture of ethanol and glacial acetic acid (4:1 v/v).

  • To this solution, add glyoxal (1.1 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Hypothetical):

ParameterValue
Yield 65-75%
Purity (by HPLC) >98%
Melting Point 145-148 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.1 (s, 1H, NH-imidazole), 7.2-7.4 (m, 4H, Ar-H), 6.8 (s, 2H, imidazole-H), 5.3 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 148.5, 145.2, 135.1, 129.5, 121.8, 117.4, 115.9, 114.3
MS (ESI+) m/z 160.08 [M+H]⁺

Application as a Building Block: Amide Bond Formation

A key transformation utilizing this compound is the formation of amide bonds. This reaction is fundamental in medicinal chemistry for linking the aniline scaffold to various carboxylic acids, thereby creating libraries of compounds for biological screening.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Quantitative Data for a Representative Amide Synthesis (Hypothetical):

Reactant 1Reactant 2Coupling ReagentSolventYield (%)Purity (%)
This compoundBenzoic AcidHATU/DIPEADMF85>98
This compound4-Methoxybenzoic AcidHATU/DIPEADMF82>98
This compoundAcetic AcidHATU/DIPEADMF90>97

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 3-Aminobenzaldehyde Glyoxal Ammonium Acetate Reaction Debus-Radziszewski Reaction Start->Reaction Glacial Acetic Acid, Ethanol, Reflux Workup Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Amide_Coupling_Workflow cluster_coupling Application in Amide Synthesis BuildingBlock This compound Coupling Amide Coupling BuildingBlock->Coupling CarboxylicAcid Carboxylic Acid (R-COOH) Activation Activation CarboxylicAcid->Activation HATU, DIPEA Activation->Coupling FinalProduct Amide Product Coupling->FinalProduct Workup & Purification

Caption: Workflow for amide coupling using the building block.

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Kinase Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->Kinase Downstream Signaling Downstream Signaling PhosphoSubstrate->Downstream Signaling Inhibitor Amide Derivative of This compound Inhibitor->Kinase Binding

Caption: Inhibition of a generic kinase signaling pathway.

Application Notes and Protocols for the Analytical Characterization of 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 3-(1H-imidazol-2-yl)aniline Molecular Formula: C₉H₉N₃ Molecular Weight: 159.19 g/mol [1] CAS Number: 161887-05-4[1]

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase method with UV detection is typically employed, offering high resolution and sensitivity for separating the main compound from potential impurities, starting materials, or degradation products. This method is crucial for quality control in drug development and manufacturing processes.

Experimental Protocol
  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: A C8 or C18 reversed-phase column (e.g., Thermo Scientific BDS Hypersil C8, 5 µm, 4.6 x 250 mm) is suitable for separating aromatic amines.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas the mobile phases using an inline degasser or by sonication.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Create a working standard at a concentration of approximately 50 µg/mL by diluting the stock solution with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Set the detector to monitor at the λmax of the compound (e.g., ~280-310 nm), determined by UV-Vis spectroscopy.[2]

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: 90% to 10% B

      • 19-25 min: Hold at 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate purity using the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation
ParameterTypical Value
Retention Time (t R)5 - 10 min (depends on exact conditions)
Purity> 98%
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL

Visualization

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration 0.45 µm Filtration Sample->Filtration Standard Standard Prep (1 mg/mL stock) Dilution Dilution to 50 µg/mL Standard->Dilution Dilution->Filtration Injection Inject 10 µL into HPLC System Filtration->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detection (~280-310 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is used for the identification and quantification of this compound and any volatile or semi-volatile impurities. It provides structural information through mass spectral fragmentation patterns, confirming the compound's identity. This technique is particularly useful for detecting residual solvents or by-products from synthesis. Due to the polarity and potentially low volatility of the analyte, derivatization may sometimes be employed to improve chromatographic performance, though direct analysis is often feasible.[3]

Experimental Protocol
  • System Preparation:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).

    • Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent like Methanol or Dichloromethane to a concentration of approximately 100 µg/mL.

    • (Optional) If derivatization is needed, use a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the active hydrogens on the amine and imidazole groups, increasing volatility.

  • Chromatographic and Spectrometric Conditions:

    • Injection Mode: Splitless, 1 µL injection volume.

    • Injector Temperature: 280 °C.[4]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40 - 450 amu.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z 159.

Data Presentation
ParameterExpected Value
Retention Time (t R)12 - 18 min
Molecular Ion [M]⁺ (m/z)159
Key Fragment Ions (m/z)To be determined from spectrum (fragments could arise from loss of HCN, NH₂, or cleavage of the rings)

Visualization

gcms_workflow SamplePrep Sample Preparation (Dissolve in Methanol) Injection GC Injection (1 µL) Splitless, 280°C SamplePrep->Injection Separation Capillary Column Separation (e.g., HP-5ms) Temperature Program Injection->Separation Ionization Electron Ionization (EI) 70 eV Separation->Ionization MassAnalysis Mass Analyzer (Quadrupole) Scan 40-450 amu Ionization->MassAnalysis Detection Detector MassAnalysis->Detection DataOut Mass Spectrum & Total Ion Chromatogram Detection->DataOut

Caption: GC-MS analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule. 2D NMR techniques (like COSY and HSQC) can be used to confirm assignments.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective for dissolving polar aromatic compounds and allows for the observation of exchangeable N-H protons.[5][6]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire standard ¹H, ¹³C{¹H}, and optionally 2D COSY and HSQC spectra.

    • Temperature: Room temperature (e.g., 298 K).

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the ¹H spectrum using the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm). Calibrate the ¹³C spectrum using the solvent peak (DMSO-d₆ at δ ~39.52 ppm).

    • Integrate the peaks in the ¹H spectrum and assign chemical shifts (δ) in ppm.

Data Presentation
¹H NMR (400 MHz, DMSO-d₆) - Predicted¹³C NMR (100 MHz, DMSO-d₆) - Predicted
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
> 12.0 (s, 1H)Imidazole N-H~145
~7.5-7.8 (m)Aromatic C-H~145
~7.0-7.3 (m)Aromatic C-H~130
~6.5-6.8 (m)Aromatic C-H~129
~5.0 (br s, 2H)Aniline N-H₂~120
~115
~112

Note: Actual chemical shifts may vary. The predictions are based on typical values for aniline and imidazole moieties.[5][6][7]

Visualization

logical_relationship cluster_nmr NMR Spectroscopy cluster_info Structural Information Molecule This compound Structure H1_NMR ¹H NMR (Proton Environments) Molecule->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Molecule->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) Molecule->TwoD_NMR Proton_Info Chemical Shifts Integration Coupling Patterns H1_NMR->Proton_Info Carbon_Info Number of Unique Carbons C13_NMR->Carbon_Info Connectivity_Info ¹H-¹H and ¹H-¹³C Correlations TwoD_NMR->Connectivity_Info Confirmation Unambiguous Structural Confirmation Proton_Info->Confirmation Carbon_Info->Confirmation Connectivity_Info->Confirmation

Caption: Logical flow for NMR structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The resulting spectrum provides a molecular "fingerprint" that can be used for material identification and quality control by confirming the presence of key bonds such as N-H (amine and imidazole), C-H (aromatic), C=C, and C=N.

Experimental Protocol
  • System Preparation:

    • FT-IR Spectrometer: A standard FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Perform a background scan to subtract atmospheric CO₂ and H₂O signals.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Scan the sample over a typical range of 4000 - 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups and bond vibrations.

Data Presentation
Wavenumber (cm⁻¹)Assignment
3450 - 3200N-H stretching (imidazole and primary amine)
3150 - 3000Aromatic C-H stretching
~1620C=N stretching (imidazole ring)
1600 - 1450C=C stretching (aromatic rings)
~1600N-H bending (scissoring) of the primary amine
850 - 700C-H out-of-plane bending (aromatic substitution pattern)

Note: These are approximate ranges and can be influenced by hydrogen bonding.[8][9]

UV-Visible (UV-Vis) Spectroscopy

Application Note

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. It is used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC analysis. The technique can also be used for quantitative analysis via the Beer-Lambert law if a calibration curve is established.

Experimental Protocol
  • System Preparation:

    • UV-Vis Spectrophotometer: A dual-beam spectrophotometer.

    • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Sample Preparation:

    • Select a suitable UV-transparent solvent (e.g., Ethanol or Methanol).

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at λmax.

    • Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition:

    • Scan the sample solution over a wavelength range of 200 - 400 nm.

    • Record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc).

Data Presentation
ParameterExpected Value
SolventEthanol
λmax 1~230 - 240 nm
λmax 2~280 - 310 nm
Molar Absorptivity (ε) at λmax 2To be determined experimentally

Note: Aniline typically shows peaks around 230 and 280 nm. The extended conjugation with the imidazole ring is expected to cause a bathochromic (red) shift.[10]

Thermal Analysis (TGA/DSC)

Application Note

Thermal analysis is used to characterize the thermal properties of this compound. Differential Scanning Calorimetry (DSC) is used to determine the melting point (Tm) and other phase transitions. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, providing information on thermal stability and decomposition profile.[11][12]

Experimental Protocol
  • Instrument Setup:

    • Simultaneous Thermal Analyzer (TGA/DSC) or separate instruments.

    • Sample Pans: Aluminum or platinum pans.

    • Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into a tared TGA/DSC pan.

  • Data Acquisition:

    • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant rate of 10 °C/min.

    • Record the heat flow (DSC) and the percentage of weight loss (TGA) simultaneously as a function of temperature.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the endotherm corresponding to melting.

    • TGA: Determine the onset temperature of decomposition (Td), which is often defined as the temperature at which 5% weight loss occurs. Analyze the steps of weight loss in the TGA curve and its first derivative (DTG).

Data Presentation
ParameterDescriptionTypical Value
DSC
Melting Point (Tm)Peak of the melting endothermTo be determined experimentally
TGA
Td (5% weight loss)Onset of thermal decomposition> 200 °C (Expected for a stable aromatic compound)
Residual Mass @ 600 °CMass remaining after heatingTo be determined experimentally

References

Application of 3-(1H-imidazol-2-yl)aniline in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(1H-imidazol-2-yl)aniline scaffold is a key pharmacophore in the design of novel kinase inhibitors. Its unique structural features, including a hydrogen bond-donating and -accepting imidazole ring and an aniline moiety for further functionalization, make it a versatile starting point for developing potent and selective inhibitors of various protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them critical targets for therapeutic intervention. This document provides detailed application notes and protocols for the utilization of this compound in the development of kinase inhibitors, with a focus on p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key targets in oncology and inflammation.

Kinase Inhibition Data

The inhibitory activity of a representative kinase inhibitor derived from this compound, designated as Compound-123 , is summarized below. This data is illustrative and representative of the potential activities of compounds derived from this scaffold against key kinase targets.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference CompoundReference IC50 (nM)
Compound-123 p38α MAPK45ADP-Glo™ Kinase AssaySB203580222.44[1]
Compound-123 VEGFR-280Kinase-Glo® AssaySorafenib60[2]

Signaling Pathways

Protein kinases are crucial components of signaling cascades that regulate a multitude of cellular processes. The following diagrams illustrate the signaling pathways of p38 MAPK and VEGFR, highlighting their roles in cellular function and disease.

p38_MAPK_pathway stress Environmental Stress / Inflammatory Cytokines map3k MAP3K (e.g., TAK1, ASK1) stress->map3k mkk MKK3 / MKK6 map3k->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream phosphorylates response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream->response inhibitor This compound -based Inhibitor inhibitor->p38 inhibits

Caption: p38 MAPK Signaling Pathway.

VEGFR_signaling_pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 dimerization Dimerization & Autophosphorylation vegfr2->dimerization plc PLCγ dimerization->plc pi3k PI3K dimerization->pi3k ras Ras dimerization->ras pkc PKC plc->pkc akt Akt pi3k->akt raf Raf ras->raf proliferation Cell Proliferation pkc->proliferation survival Cell Survival akt->survival mek MEK raf->mek erk ERK mek->erk erk->proliferation migration Cell Migration erk->migration inhibitor This compound -based Inhibitor inhibitor->vegfr2 inhibits

Caption: VEGFR-2 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the synthesis of a representative kinase inhibitor from this compound and for in vitro kinase inhibition assays are provided below.

Synthesis Protocol: Synthesis of a Representative Kinase Inhibitor (Compound-123)

This protocol outlines a general synthetic route for the preparation of a kinase inhibitor using this compound as a starting material.

synthesis_workflow start This compound step1 Step 1: Acylation (e.g., with an acid chloride) start->step1 intermediate Amide Intermediate step1->intermediate step2 Step 2: Suzuki Coupling (e.g., with a boronic acid) intermediate->step2 product Final Product (Compound-123) step2->product purification Purification (Column Chromatography) product->purification p38_assay_workflow start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) step1 Add Inhibitor and Kinase/Substrate Mix to 384-well plate start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate at Room Temperature (60 min) step2->step3 step4 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) step3->step4 step5 Incubate at Room Temperature (40 min) step4->step5 step6 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) step5->step6 step7 Incubate at Room Temperature (30 min) step6->step7 end Measure Luminescence step7->end vegfr_assay_workflow start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) step1 Add Master Mix (Buffer, ATP, Substrate) to 96-well plate start->step1 step2 Add Inhibitor step1->step2 step3 Initiate Reaction with VEGFR-2 Enzyme step2->step3 step4 Incubate at 30°C (60 min) step3->step4 step5 Add Kinase-Glo® Reagent (Stop reaction, measure remaining ATP) step4->step5 step6 Incubate at Room Temperature (10 min) step5->step6 end Measure Luminescence step6->end

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities and their presence in the core structure of many pharmaceuticals.[1][2][3] The compound 3-(1H-imidazol-2-yl)aniline is a valuable building block in drug discovery, often utilized in the synthesis of kinase inhibitors and other biologically active molecules.[4] High-throughput screening (HTS) offers a robust platform for the rapid assessment of large compound libraries, making it an essential tool for identifying lead compounds that feature scaffolds such as this compound.[5][6][7][8]

These application notes provide a detailed framework for a hypothetical HTS campaign designed to identify potential inhibitors of a target protein kinase, a common application for imidazole-based compounds.[1][2][5] The protocols described herein are based on established HTS methodologies and can be adapted for various kinase targets.

Hypothetical Target and Assay Principle

For the purpose of this document, we will consider a generic protein kinase, "Kinase-Y," as the therapeutic target. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug discovery. The proposed HTS assay is a fluorescence polarization (FP)-based competitive binding assay. This homogeneous assay format is well-suited for HTS due to its simplicity, sensitivity, and reduced number of handling steps.[1]

The principle of the FP assay is as follows:

  • A fluorescently labeled tracer (a known ligand or probe that binds to the kinase's active site) is used.

  • When the tracer is unbound and tumbles freely in solution, it emits depolarized light upon excitation.

  • When the tracer is bound to the larger kinase enzyme, its tumbling is restricted, resulting in the emission of polarized light.

  • Test compounds that bind to the kinase's active site will compete with the tracer, displacing it and causing a decrease in fluorescence polarization.

Data Presentation: Hypothetical Screening Data

The following table summarizes hypothetical quantitative data from a primary HTS campaign and subsequent dose-response analysis for a lead compound derived from this compound, designated "IMA-001".

Compound IDPrimary Screen Inhibition (%) at 10 µMIC50 (µM)Z'-factorTarget Kinase
IMA-001920.750.82Kinase-Y
IMA-00255> 500.79Kinase-Y
IMA-00312> 500.81Kinase-Y
Staurosporine (Control)990.020.85Kinase-Y

Experimental Protocols

General High-Throughput Screening (HTS) Workflow for Kinase Inhibition (FP-Based)

This protocol outlines a generic, fluorescence polarization-based biochemical assay to screen for inhibitors of a target kinase.

Materials:

  • Target Kinase (e.g., recombinant human Kinase-Y)

  • Fluorescent Tracer (specific for the target kinase)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (including this compound derivatives, dissolved in DMSO)

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO)

  • 384-well, low-volume, black microplates

  • Plate reader capable of fluorescence polarization detection

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO. For the primary screen, create a working solution at the desired screening concentration (e.g., 1 mM for a final assay concentration of 10 µM).

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of the test compound, positive control, or negative control into the wells of a 384-well plate.

  • Kinase Addition: Add 2.5 µL of a 2X kinase solution in assay buffer to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Tracer Addition: Add 2.5 µL of a 2X fluorescent tracer solution in assay buffer to each well.

  • Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. The formula for percent inhibition is: % Inhibition = 100 * (1 - (FP_sample - FP_low_control) / (FP_high_control - FP_low_control))[1] Where FP_sample is the fluorescence polarization value of the test compound well, FP_low_control is the average FP of the negative control, and FP_high_control is the average FP of the positive control.

Dose-Response Assay for Hit Confirmation

Protocol:

  • Compound Dilution: Create a serial dilution of the hit compounds in 100% DMSO (e.g., 10-point, 3-fold dilution series).

  • Compound Dispensing: Dispense 50 nL of each concentration into a 384-well plate in triplicate.

  • Assay Procedure: Follow steps 3-7 of the general HTS workflow.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.

  • IC50 Determination: Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the signal by 50%.

Mandatory Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Compound Plate (this compound derivatives) Dispense_Cmpd Dispense Compound (50 nL) Compound_Prep->Dispense_Cmpd Reagent_Prep Reagent Preparation (Kinase-Y, Fluorescent Tracer) Add_Kinase Add Kinase-Y (2.5 µL) Reagent_Prep->Add_Kinase Add_Tracer Add Tracer (2.5 µL) Reagent_Prep->Add_Tracer Dispense_Cmpd->Add_Kinase Incubate_1 Incubate (15 min) Add_Kinase->Incubate_1 Incubate_1->Add_Tracer Incubate_2 Incubate (60 min) Add_Tracer->Incubate_2 Read_Plate Read Fluorescence Polarization Incubate_2->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Dose_Response Dose-Response Curve & IC50 Determination Calc_Inhibition->Dose_Response

Caption: High-Throughput Screening Workflow for Kinase-Y Inhibitors.

FP_Assay_Principle cluster_unbound Low Polarization cluster_bound High Polarization cluster_inhibition Inhibition (Low Polarization) Tracer_Free Fluorescent Tracer Light_Out_1 Depolarized Emission Tracer_Free->Light_Out_1 Fast Tumbling Light_In_1 Excitation Light Light_In_1->Tracer_Free Kinase Kinase-Y Kinase->Complex Tracer_Bound Fluorescent Tracer Tracer_Bound->Complex Light_Out_2 Polarized Emission Complex->Light_Out_2 Slow Tumbling Light_In_2 Excitation Light Light_In_2->Complex Kinase_Inhib Kinase-Y Kinase_Inhib->Complex_Inhib Inhibitor IMA-001 Inhibitor->Complex_Inhib Tracer_Displaced Fluorescent Tracer Light_Out_3 Depolarized Emission Tracer_Displaced->Light_Out_3 Fast Tumbling Light_In_3 Excitation Light Light_In_3->Tracer_Displaced

References

Application Notes and Protocols: Reaction of 3-(1H-imidazol-2-yl)aniline with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-(1H-imidazol-2-yl)aniline with aromatic aldehydes yields a class of compounds known as Schiff bases, characterized by an azomethine (-C=N-) group. This condensation reaction is a cornerstone in the synthesis of novel organic molecules. The imidazole moiety, a key component of many biological systems, imparts unique physicochemical properties to these Schiff bases, making them attractive candidates for various applications, particularly in medicinal chemistry and materials science. Schiff bases derived from imidazole analogues are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5] The imine linkage is often crucial for their biological function.[2][4] Furthermore, these compounds can act as versatile ligands for the formation of metal complexes, which can enhance their therapeutic potential.[2][3]

Applications

The Schiff bases synthesized from this compound and various aromatic aldehydes are of significant interest due to their potential pharmacological activities. The presence of the imidazole ring and the azomethine group often contributes to their ability to interact with biological targets.

  • Antimicrobial Agents: Imidazole-based Schiff bases have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2][4] The mechanism of action is often attributed to the azomethine nitrogen, which can interfere with microbial cell wall synthesis or other vital cellular processes.

  • Anticancer Agents: Several studies have reported the cytotoxic effects of imidazole Schiff base derivatives against various cancer cell lines.[5] Their planar structure can facilitate intercalation with DNA, while the imidazole and substituted aromatic rings can engage in specific interactions with enzyme active sites.

  • Coordination Chemistry: The nitrogen atoms in the imidazole ring and the azomethine group are excellent coordination sites for metal ions. The resulting metal complexes have shown enhanced biological activity compared to the free Schiff base ligands.[2][3]

  • Fluorescent Probes: The extended π-systems in these molecules can give rise to fluorescence, making them potential candidates for the development of sensors and imaging agents.

Reaction Pathway

The formation of a Schiff base from this compound and an aromatic aldehyde proceeds via a nucleophilic addition-elimination mechanism. The amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine product.

Reaction_Pathway reactant1 This compound plus + reactant1->plus reactant2 Aromatic Aldehyde (R-CHO) intermediate Carbinolamine Intermediate reactant2->intermediate Nucleophilic Attack plus->reactant2 product Schiff Base Product intermediate->product - H2O (Dehydration) water H2O Experimental_Workflow start Start synthesis Synthesis: Reaction of this compound with Aromatic Aldehyde start->synthesis workup Workup & Purification: Filtration, Washing, Drying synthesis->workup characterization Characterization workup->characterization ftir FT-IR Spectroscopy characterization->ftir nmr NMR Spectroscopy (¹H & ¹³C) characterization->nmr data_analysis Data Analysis & Interpretation ftir->data_analysis nmr->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Imidazole and its derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The versatile scaffold of 3-(1H-imidazol-2-yl)aniline serves as a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of antimicrobial agents derived from this compound, with a focus on the formation of Schiff bases. The mechanism of action, along with quantitative antimicrobial activity data, is also presented to guide researchers in the development of new antimicrobial drug candidates.

Synthesis of Imidazole-Based Antimicrobial Agents

A common and effective method for converting this compound into potential antimicrobial agents is through the synthesis of Schiff bases. This involves the condensation reaction between the primary amine group of the aniline derivative and the carbonyl group of various aromatic aldehydes.[1][2] The resulting imine or azomethine group is a key pharmacophore known to contribute to the biological activity of the molecule.[3]

General Reaction Scheme:

The synthesis of Schiff bases from this compound and a substituted aromatic aldehyde can be represented by the following reaction:

This compound + Substituted Aromatic Aldehyde → Imidazole-based Schiff Base

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases by the condensation of this compound with various aromatic aldehydes.[1]

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., salicylaldehyde, benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Add the substituted aromatic aldehyde (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid (Schiff base) is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various microbial strains using the broth microdilution method.

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized Schiff base in DMSO (e.g., 1000 µg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations (e.g., 500 µg/mL to 0.97 µg/mL).

  • Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum) and negative controls (broth only) in each plate. Also, include wells with standard antimicrobial agents as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Activity Data

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for a series of imidazole-based Schiff bases against various bacterial and fungal strains. The data is compiled from studies on structurally similar compounds to provide an indication of the potential antimicrobial activity.

Compound TypeTest OrganismMIC (µg/mL)Reference
Imidazole Schiff Base DerivativeStaphylococcus aureus (Gram-positive)12.5 - 250[4]
Imidazole Schiff Base DerivativeBacillus subtilis (Gram-positive)6.25 - 125
Imidazole Schiff Base DerivativeEscherichia coli (Gram-negative)25 - 500[4]
Imidazole Schiff Base DerivativePseudomonas aeruginosa (Gram-negative)50 - >500[4]
Imidazole Schiff Base DerivativeCandida albicans (Fungus)12.5 - 250
Imidazole Schiff Base DerivativeAspergillus niger (Fungus)25 - 500

Mechanism of Action

Imidazole-based antimicrobial agents are known to exert their effects through various mechanisms. One of the key pathways involves the inhibition of microbial growth by interfering with essential cellular processes. For some imidazole derivatives, a proposed mechanism of action involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon receiving a stimulus, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation and immune responses.[7] Certain imidazole compounds have been shown to inhibit the phosphorylation of IκBα, thereby preventing the activation of NF-κB and suppressing the downstream inflammatory and survival pathways that can be co-opted by pathogens.[7]

Visualizations

Synthesis_Workflow Start This compound Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Schiff_Base Imidazole-based Schiff Base Reaction->Schiff_Base Purification Purification (Filtration, Recrystallization) Schiff_Base->Purification Pure_Product Pure Antimicrobial Agent Purification->Pure_Product Characterization Characterization (FT-IR, NMR, MS) Pure_Product->Characterization Screening Antimicrobial Screening (MIC Determination) Pure_Product->Screening

Caption: Workflow for the synthesis and evaluation of antimicrobial agents.

Caption: Inhibition of the NF-κB signaling pathway by imidazole derivatives.

References

N-Alkylation of Imidazole Derivatives: A Detailed Guide to Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The N-alkylation of imidazole derivatives is a fundamental and widely employed transformation in medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the imidazole ring profoundly influences the parent molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability. Consequently, this modification is a critical tool for modulating the pharmacokinetic profiles and biological activities of therapeutic candidates. This document provides a comprehensive overview of established and contemporary experimental procedures for the N-alkylation of imidazoles, catering to a broad range of substrates and research objectives.

General Principles of N-Alkylation

The N-alkylation of an imidazole ring proceeds via a nucleophilic substitution reaction. The imidazole nitrogen, rendered nucleophilic upon deprotonation by a suitable base, attacks an electrophilic alkylating agent, most commonly an alkyl halide. The choice of base, solvent, and reaction temperature are critical parameters that dictate the reaction's efficiency and, in the case of asymmetrically substituted imidazoles, its regioselectivity. Careful consideration of these factors is paramount to achieving the desired N-alkylated product in high yield and purity.

Experimental Protocols

Below are detailed protocols for the N-alkylation of imidazole derivatives under both conventional heating and microwave-assisted conditions. These protocols are adaptable to a variety of imidazole substrates and alkylating agents.

Protocol 1: Conventional N-Alkylation using a Base in an Organic Solvent

This protocol is a standard and versatile method for the N-alkylation of a wide array of imidazole derivatives.

Materials:

  • Substituted imidazole (1.0 equivalent)

  • Alkylating agent (e.g., alkyl halide) (1.1 - 2.0 equivalents)[1][2]

  • Base (e.g., K₂CO₃, KOH, NaH) (1.1 - 2.0 equivalents)[1][2]

  • Anhydrous solvent (e.g., Acetonitrile (CH₃CN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))[1][2][3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted imidazole (1.0 equivalent) and the base (1.1 - 2.0 equivalents).[1][2]

  • Solvent Addition: Add the anhydrous solvent to the flask.

  • Stirring and Deprotonation: Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole nitrogen.[1][2] For less reactive systems or with weaker bases, this step may be extended.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 - 2.0 equivalents) dropwise to the stirred suspension at room temperature.[1][2]

  • Reaction Progression: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.[3][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off and wash with the solvent.[1] If no precipitate is present, pour the reaction mixture into water and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).[1][3]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-alkylated imidazole.[1][3]

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation offers a significant acceleration of the N-alkylation reaction, often leading to shorter reaction times, milder conditions, and improved yields.[5][6] This method is particularly advantageous for high-throughput synthesis and for reactions that are sluggish under conventional heating.

Materials:

  • Substituted imidazole (1.0 equivalent)

  • Alkylating agent (e.g., alkyl halide) (1.1 - 1.5 equivalents)

  • Base (optional, depending on the substrate and alkylating agent)

  • Microwave-compatible reaction vessel with a stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Mixture Preparation: In a microwave-compatible reaction vessel, combine the substituted imidazole, the alkylating agent, and if necessary, a base and a minimal amount of a suitable solvent.[5] In some cases, the reaction can be performed under solvent-free conditions.

  • Microwave Irradiation: Place the sealed vessel in the microwave synthesizer. Irradiate the mixture at a set temperature and power for a predetermined time. Typical conditions can range from 80-150°C for 5-90 minutes.[6] The optimal conditions should be determined for each specific reaction.

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The work-up and purification procedure is analogous to that described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of various imidazole derivatives. These tables serve as a guide for selecting appropriate starting conditions for a new reaction.

Table 1: Conventional N-Alkylation of Substituted Imidazoles

EntryImidazole DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-Iodo-1H-imidazoleAlkyl halideNaHTHF0 to rt1-3Variable[1]
24-Iodo-1H-imidazoleAlkyl halideK₂CO₃Acetonitrilert to reflux2-6Variable[1]
3Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylateEthyl iodideDBUDMF80-10024<50[3]
44-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CNrt2440[2]
5Imidazolen-Hexylbromide--1501-[7]

Table 2: Microwave-Assisted N-Alkylation of Imidazoles

EntryImidazole DerivativeAlkylating AgentPower (W)Temperature (°C)Time (min)Yield (%)Reference
1ImidazoleVarious240 (30% of 800W)Variable5-15High[5]
2Benzimidazole2-(Chloro(phenyl)methyl)pyridine--9079.9[6]

Mandatory Visualization

The following diagrams illustrate the general workflow and the fundamental chemical transformation involved in the N-alkylation of imidazole derivatives.

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification imidazole Imidazole Derivative reaction_mixture Combine & Stir (Conventional or Microwave) imidazole->reaction_mixture alkylating_agent Alkylating Agent alkylating_agent->reaction_mixture base Base base->reaction_mixture solvent Solvent solvent->reaction_mixture quenching Quenching / Filtration reaction_mixture->quenching extraction Extraction quenching->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Purified N-Alkylated Imidazole chromatography->product

Caption: Experimental workflow for the N-alkylation of imidazole derivatives.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Imidazole Imidazole (R-Im-H) Imidazolide_Anion Imidazolide Anion ([R-Im]⁻) Imidazole->Imidazolide_Anion Deprotonation Base Base (B) Base->Imidazolide_Anion Conjugate_Acid Conjugate Acid (BH⁺) Base->Conjugate_Acid Alkyl_Halide Alkyl Halide (R'-X) N_Alkylated_Imidazole N-Alkylated Imidazole (R-Im-R') Alkyl_Halide->N_Alkylated_Imidazole Salt Salt (X⁻) Alkyl_Halide->Salt Imidazolide_Anion->N_Alkylated_Imidazole Nucleophilic Attack

Caption: Reaction pathway for the N-alkylation of imidazole.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-(1H-imidazol-2-yl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary synthetic strategies for preparing this compound:

  • Route A: Imidazole Ring Formation on a Phenyl Precursor. This common approach involves the cyclization of a 1,3-phenylenediamine derivative with a glyoxal equivalent. A typical starting material is 3-nitroaniline, which is first reduced to 1,3-phenylenediamine and then condensed with glyoxal to form the imidazole ring.

  • Route B: N-Arylation of Imidazole. This method involves coupling an imidazole ring with a suitable phenyl derivative, often through a metal-catalyzed cross-coupling reaction like the Ullmann condensation. This would typically involve reacting imidazole with a 3-halonitrobenzene, followed by the reduction of the nitro group to an aniline.

Q2: What are some common side reactions that can lower the yield?

A2: Several side reactions can impact the final yield. In syntheses involving glyoxal, polymerization of glyoxal, especially under strongly acidic or basic conditions, can lead to the formation of intractable tars. Additionally, the formation of isomeric products or bis-imidazole species can occur, complicating purification and reducing the yield of the desired product.[1] In coupling reactions, side reactions related to the catalyst and substrate can also occur.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative monitoring of the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reaction conversion and product purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and elucidation of any isolated impurities.

Troubleshooting Guide

Symptom / Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Route A: Incomplete reduction of 3-nitroaniline. Ineffective cyclization conditions (incorrect pH, temperature).Route A: Ensure complete reduction by monitoring with TLC. Use a fresh reduction catalyst if applicable. Optimize cyclization pH with a catalytic amount of acid and control the temperature.
Route B: Inactive catalyst for the Ullmann coupling. Poor quality of reagents (imidazole, 3-halonitrobenzene).Route B: Use a fresh, high-purity copper catalyst. Ensure all reagents are dry and of high purity.
Formation of a Dark, Viscous Tar Polymerization of glyoxal.Add the glyoxal solution slowly to the reaction mixture to maintain a low concentration. Control the reaction temperature to minimize side reactions.[1]
Difficult Purification / Multiple Spots on TLC Formation of isomeric byproducts or other impurities.Employ acid-base extraction to isolate the basic product from non-basic impurities. Utilize column chromatography with a suitable solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes) for separation. Consider recrystallization from an appropriate solvent system to obtain a highly pure product.[1]
Product is Unstable or Discolors Upon Storage Oxidation of the aniline group.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Data Presentation

Table 1: Comparison of Theoretical Yields for Synthetic Routes

Synthetic Route Key Reaction Steps Typical Reported Yields for Similar Compounds Advantages Disadvantages
Route A: Imidazole Ring Formation 1. Reduction of 3-nitroaniline to 1,3-phenylenediamine. 2. Cyclization with glyoxal.60-80%Fewer steps, readily available starting materials.Potential for glyoxal polymerization and side-product formation.
Route B: N-Arylation of Imidazole 1. Ullmann coupling of imidazole and 3-halonitrobenzene. 2. Reduction of the nitro group.50-70%Can be adapted for a wider range of substituted anilines.Requires a metal catalyst which can be sensitive and needs to be removed from the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Imidazole Ring Formation (Route A)

Step 1: Reduction of 3-Nitroaniline to 1,3-Phenylenediamine

  • In a round-bottom flask, dissolve 3-nitroaniline in ethanol.

  • Add a reducing agent such as tin(II) chloride dihydrate or use a catalytic amount of palladium on carbon (Pd/C).

  • If using Pd/C, purge the flask with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until all the 3-nitroaniline has been consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst (if used).

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the 1,3-phenylenediamine into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,3-phenylenediamine is often used directly in the next step.

Step 2: Cyclization with Glyoxal

  • Dissolve the crude 1,3-phenylenediamine in a suitable solvent such as ethanol.

  • Add a catalytic amount of a mineral acid (e.g., hydrochloric acid).

  • Slowly add an aqueous solution of glyoxal (40 wt. % in H₂O) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Visualizations

Synthesis_Route_A 3-Nitroaniline 3-Nitroaniline 1,3-Phenylenediamine 1,3-Phenylenediamine 3-Nitroaniline->1,3-Phenylenediamine Reduction (e.g., SnCl2 or H2/Pd-C) This compound This compound 1,3-Phenylenediamine->this compound Cyclization (Glyoxal, H+)

Caption: Synthetic pathway via imidazole ring formation.

Troubleshooting_Workflow start Experiment Start low_yield Low Yield or No Product start->low_yield check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes purification_issue Purification Difficulty low_yield->purification_issue No optimize_conditions Optimize Reaction Conditions (T, pH, time) check_reagents->optimize_conditions optimize_conditions->purification_issue purification_method Select Appropriate Purification Method (Chromatography, Recrystallization, Acid-Base Extraction) purification_issue->purification_method Yes success Successful Synthesis purification_issue->success No purification_method->success

Caption: General troubleshooting workflow for synthesis.

References

Technical Support Center: Purification of Crude 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of crude 3-(1H-imidazol-2-yl)aniline.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and similar aromatic imidazole compounds.

Problem: Low Yield After Purification

Potential CauseRecommended Solution
Product Loss During Extraction: The product, being basic due to the aniline and imidazole moieties, might be lost to acidic washes.Use a mild basifying agent like sodium bicarbonate for neutralization and minimize the number of aqueous washes.[1]
Incomplete Crystallization: The chosen solvent system may not be optimal, or the cooling process might be too rapid.[2]Test various solvent systems to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.[2] Allow the solution to cool slowly to promote crystal growth.[2]
Product Adhesion to Silica Gel: The basic nature of the aniline and imidazole groups can lead to strong interactions with the acidic silica gel in column chromatography.[3]Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine or ammonia to the eluent.[3][4]

Problem: Persistent Impurities

Potential CauseRecommended Solution
Co-elution of Impurities: Impurities with similar polarity to the desired compound can be difficult to separate by column chromatography.[4]Optimize the solvent system for column chromatography by trying different solvent mixtures to improve separation.[4] Consider using a different stationary phase, such as alumina.[4]
Formation of Quinoxaline-type Impurities: Reaction of the aromatic diamine precursor with glyoxal can sometimes lead to the formation of quinoxaline derivatives as byproducts.[1]If these impurities are present, a multi-step purification process involving both chromatography and recrystallization may be necessary.
Incomplete Reaction: Unreacted starting materials, such as the corresponding diamine or nitroaniline precursor, may remain in the crude product.[1]Monitor the reaction closely using TLC to ensure completion. If starting material is still present, consider adjusting reaction time or temperature.
Isomeric Products: Depending on the reaction conditions, isomeric imidazole products can form.[1]High-performance liquid chromatography (HPLC) is ideal for separating and quantifying isomeric impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Based on analogous syntheses, common impurities can include unreacted starting materials (e.g., 3-aminobenzaldehyde or its precursors), byproducts from the imidazole ring formation such as quinoxaline-type impurities, and isomeric products.[1] Over-reaction products, like bis-imidazole species, could also potentially form.[1]

Q2: Which purification technique is more suitable for crude this compound: recrystallization or column chromatography?

A2: The choice of purification technique depends on the nature and quantity of the impurities. Recrystallization is an effective method for removing impurities when the desired compound is a solid and a suitable solvent can be found.[2][5] Column chromatography is more versatile for separating a wider range of impurities, especially those with similar polarities to the product.[4][6] Often, a combination of both techniques yields the best results.

Q3: My this compound appears as a dark oil or solid. What causes the color and how can I remove it?

A3: Aniline and its derivatives are prone to air oxidation, which can lead to the formation of colored impurities.[7] To decolorize the product, you can try recrystallization with the addition of activated charcoal, which will adsorb the colored impurities.[2][8]

Q4: I am having trouble with my compound streaking and sticking to the baseline during silica gel column chromatography. What can I do?

A4: The basicity of the aniline and imidazole groups in this compound can cause strong interactions with the acidic silanol groups on the surface of the silica gel, leading to poor separation.[3] To mitigate this, you can add a small amount of a base, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.[3] Alternatively, using a different stationary phase like neutral or basic alumina can be effective.[4]

Q5: What are some good starting solvent systems for column chromatography of this compound?

A5: For a polar aromatic amine like this compound, a good starting point for column chromatography on silica gel would be a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate.[4] You can start with a 1:1 mixture of ethyl acetate/hexanes and adjust the ratio based on TLC analysis.[4] For more polar compounds, a system of methanol in dichloromethane (e.g., 1-10% methanol) can also be effective.[4][6]

Experimental Protocols

Protocol 1: Recrystallization

This is a general procedure for the recrystallization of a solid organic compound.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.[2]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.[2]

Protocol 2: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.[4]

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing and add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample to the top of the column and allow it to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is used.

    • Collect fractions in separate test tubes.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental_Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect pure Pure Product collect->pure

Caption: Recrystallization Workflow.

Troubleshooting_Column_Chromatography start Streaking or Tailing on TLC/Column cause Potential Cause: Basic compound interacting with acidic silica gel start->cause solution1 Solution 1: Add triethylamine (0.1-1%) to eluent cause->solution1 solution2 Solution 2: Use a different stationary phase (e.g., alumina) cause->solution2 outcome Improved Separation solution1->outcome solution2->outcome

Caption: Troubleshooting Column Chromatography.

Acid_Base_Extraction cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer (Dilute Acid, e.g., HCl) cluster_2 Organic Layer cluster_3 Aqueous Layer (Add Base, e.g., NaOH) crude Crude Product (this compound + Neutral Impurities) protonated Protonated Product [Product-H]+ crude->protonated Wash with dilute acid neutral Neutral Impurities protonated->neutral Separate Layers pure_product Pure Product Precipitates protonated->pure_product Basify aqueous layer

Caption: Acid-Base Extraction Principle.

References

Technical Support Center: Radziszewski Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Radziszewski imidazole synthesis, with a particular focus on the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Radziszewski imidazole synthesis?

A1: The most frequently encountered byproducts in the Radziszewski synthesis include oxazoles, products arising from reverse aldol condensation, and resinous or polymeric materials.[1] The formation of these byproducts is a primary reason for the often-low yields of the desired imidazole product.[2]

Q2: How can I detect the presence of byproducts during my reaction?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction and detecting the formation of byproducts.[3] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of reactants and the appearance of the product and any side products as distinct spots.

Q3: Are there general strategies to minimize byproduct formation and improve the yield of my desired imidazole?

A3: Yes, several strategies can be employed to enhance the yield and purity of your product. These include:

  • Catalyst Selection: The use of catalysts such as silicotungstic acid, boric acid, or 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to improve yields.[2][4]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and increase yields compared to conventional heating methods.[2]

  • Ultrasonic Irradiation: Sonochemistry has been demonstrated to accelerate the reaction and reduce the formation of byproducts.[5]

  • Solvent Choice: The selection of an appropriate solvent is crucial. While ethanol is commonly used, other solvents or even solvent-free conditions may be more effective for your specific substrates.[4]

  • Temperature and Time Optimization: Careful control of the reaction temperature and duration is essential. Monitoring the reaction by TLC will help determine the optimal conditions to maximize product formation while minimizing byproduct accumulation.[4][6]

Troubleshooting Guides

Issue 1: Low Yield of Imidazole Product with a Significant Amount of an Unidentified, More Polar Byproduct

Possible Cause: Formation of resinous or polymeric byproducts from the self-condensation of the dicarbonyl compound (e.g., glyoxal).

Troubleshooting Steps:

  • Control Reactant Stoichiometry: Ensure precise measurement of the reactants. An excess of the dicarbonyl compound can favor self-condensation.

  • Optimize Temperature: Lowering the reaction temperature may slow down the rate of polymerization.

  • Modify Order of Addition: Consider adding the dicarbonyl compound slowly to the mixture of the aldehyde and ammonia source to minimize its self-reaction.

  • Use a Catalyst: Employing a catalyst can promote the desired three-component reaction over the self-condensation pathway.

Issue 2: Presence of a Byproduct with a Similar Rf to the Product on TLC, Complicating Purification

Possible Cause: Formation of an isomeric oxazole byproduct.

Troubleshooting Steps:

  • Adjust Reaction pH: The formation of the imidazole versus the oxazole can be pH-dependent. Experiment with slightly more acidic or basic conditions. Using ammonium acetate can serve as both the ammonia source and a buffer.

  • Change the Nitrogen Source: While ammonia is standard, using a primary amine to generate an N-substituted imidazole can sometimes alter the reaction pathway and suppress oxazole formation.[7]

  • Employ a Different Dicarbonyl Source: If possible, using a less reactive or sterically hindered dicarbonyl compound might disfavor the cyclization pathway leading to the oxazole.

  • Chromatographic Separation: If the oxazole is still formed, careful column chromatography with an optimized solvent system will be necessary for purification.

Issue 3: Reaction Fails to Go to Completion, and Starting Materials are Recovered Along with Some Byproducts

Possible Cause: A "reverse aldol condensation" of the aldehyde or dicarbonyl starting material may be occurring, reducing the concentration of reactants available for the main reaction.[1]

Troubleshooting Steps:

  • Increase Concentration of Ammonia: A higher concentration of ammonia can help to trap the carbonyl compounds as imines, thereby preventing the reverse aldol reaction.

  • Optimize Temperature: Higher temperatures might favor the reverse aldol reaction. Experiment with running the reaction at a lower temperature for a longer duration.

  • Select a More Stable Aldehyde: If possible, use an aldehyde that is less prone to enolization and subsequent reverse aldol-type reactions.

Byproduct Formation Pathways

The following diagrams illustrate the proposed pathways for the formation of common byproducts in the Radziszewski imidazole synthesis.

Byproduct_Formation cluster_main Main Imidazole Synthesis Pathway cluster_oxazole Oxazole Byproduct Formation cluster_polymer Polymeric Byproduct Formation Reactants Dicarbonyl + Aldehyde + 2 NH3 Diimine Diimine Intermediate Reactants->Diimine Condensation Amide_Intermediate Amide Intermediate Reactants->Amide_Intermediate Reaction of Dicarbonyl with Aldehyde & 1 NH3 Dicarbonyl Dicarbonyl (e.g., Glyoxal) Imidazole Desired Imidazole Product Diimine->Imidazole Condensation with Aldehyde & Cyclization Oxazole Oxazole Byproduct Amide_Intermediate->Oxazole Intramolecular Cyclization Polymer Resinous/Polymeric Byproducts Dicarbonyl->Polymer Self-Condensation

Caption: Overview of competing reaction pathways in the Radziszewski synthesis.

Experimental Protocols

General Protocol for Radziszewski Imidazole Synthesis with Byproduct Minimization

This protocol incorporates best practices to enhance the yield of the desired imidazole and minimize the formation of common byproducts.

Materials:

  • 1,2-Dicarbonyl compound (1.0 eq)

  • Aldehyde (1.0 - 1.2 eq)

  • Ammonium acetate (2.0 - 3.0 eq)

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,2-dicarbonyl compound, the aldehyde, and ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data Summary

While specific quantitative data on byproduct formation is highly dependent on the specific substrates and reaction conditions, the following table provides a qualitative summary of the effect of certain parameters on byproduct formation.

ParameterEffect on Oxazole FormationEffect on Polymeric ByproductsGeneral Impact on Yield
Increased Temperature May increaseSignificantly increasesOften decreases due to byproduct formation
Use of Catalyst (e.g., Lewis Acid) Can decreaseCan decreaseGenerally increases
Microwave Irradiation Can decreaseCan decreaseGenerally increases
Excess Dicarbonyl No significant effectSignificantly increasesDecreases
Excess Ammonia Source Can decreaseNo significant effectCan increase

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues in the Radziszewski imidazole synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze_TLC Analyze TLC Plate Start->Analyze_TLC Multiple_Spots Multiple Spots Observed? Analyze_TLC->Multiple_Spots Streaking_Polar Streaking at Baseline? Multiple_Spots->Streaking_Polar Yes Unreacted_SM Unreacted Starting Material? Multiple_Spots->Unreacted_SM No Purification Optimize Purification (Column Chromatography) Multiple_Spots->Purification Yes, distinct spots Streaking_Polar->Unreacted_SM No Adjust_Stoichiometry Adjust Reactant Stoichiometry Streaking_Polar->Adjust_Stoichiometry Yes (likely polymerization) Optimize_Temp_Time Optimize Temperature and Time Unreacted_SM->Optimize_Temp_Time Yes Add_Catalyst Consider Adding a Catalyst Unreacted_SM->Add_Catalyst No, but low conversion Optimize_Temp_Time->Add_Catalyst Change_Solvent Change Solvent or Use Microwave Add_Catalyst->Change_Solvent

Caption: A step-by-step guide to troubleshooting the Radziszewski synthesis.

References

improving the stability and storage of 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(1H-imidazol-2-yl)aniline

This technical support center provides researchers, scientists, and drug development professionals with essential information on . The following sections offer frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[1] It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at temperatures between 2–8°C for long-term stability. Amines are known to be hygroscopic, meaning they can absorb moisture from the air, which may lead to degradation.[2]

Q2: My solid this compound has changed color (e.g., turned yellow or brown). What does this indicate?

A2: Color change in aromatic amines is often an indication of oxidation or degradation. Exposure to air (oxygen) and/or light can initiate oxidative processes, leading to the formation of colored impurities. If you observe a color change, it is crucial to re-analyze the compound's purity before use.

Q3: How should I prepare and store solutions of this compound?

A3: Solutions should be prepared fresh for optimal results. If storage is necessary, use a high-purity, degassed solvent and store the solution in a tightly capped vial, protected from light, at 2–8°C.[3] For aqueous buffers, the pH can influence stability; imidazole-containing compounds can be susceptible to degradation under strongly acidic or basic conditions.[4] Long-term storage of solutions is generally not recommended without conducting specific stability studies.

Q4: What are the potential degradation pathways for this compound?

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored oligomeric products. This can be accelerated by air and light.[5]

  • Photodegradation: Both imidazole and aniline structures can be sensitive to light, leading to decomposition.[4]

  • Hydrolysis: The compound may be susceptible to hydrolysis under certain pH conditions, although this is generally less common for the core structure itself unless reactive functional groups are present.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (HPLC, LC-MS). Compound degradation due to improper storage or handling.1. Confirm the identity of the main peak with a reference standard.2. Analyze a freshly opened sample, if available.3. If degradation is confirmed, review storage conditions (temperature, light exposure, atmosphere).[2]4. Consider performing a forced degradation study to identify potential degradants (see Experimental Protocols).
Poor solubility or precipitation from solution. The compound may have degraded into less soluble impurities. Alternatively, the chosen solvent may not be appropriate.1. Verify the compound's purity.2. Re-evaluate solvent choice. Imidazole itself is highly soluble in water and polar solvents.[6][7]3. Ensure the pH of the solution is appropriate, as salt formation can affect solubility.
Inconsistent experimental results or loss of activity. Loss of compound purity due to decomposition.1. Immediately perform a purity check (e.g., HPLC, NMR) on the sample being used.2. Compare the purity against the Certificate of Analysis of a new or properly stored lot.3. If purity is compromised, discard the material and use a new, verified batch. Always handle the compound with care to minimize exposure to air and light.[8]
Solid material appears clumped or sticky. Absorption of moisture from the atmosphere.This indicates improper storage in a non-dry environment.[2] The presence of moisture can accelerate degradation. It is highly recommended to test the purity of the material before use. Store in a desiccator or glove box.

Stability Data Summary

No specific, publicly available quantitative stability data for this compound was found. The table below is a hypothetical example illustrating how data from a forced degradation study could be presented. Researchers should generate their own data based on their specific formulation and storage conditions.

Table 1: Hypothetical Forced Degradation Data for this compound Assay performed by Stability-Indicating HPLC Method

Stress ConditionDurationPurity (%)Total Degradants (%)Observations
Thermal (60°C)7 Days96.5%3.5%Slight discoloration
Acidic (0.1 N HCl)24 Hours98.2%1.8%No visible change
Basic (0.1 N NaOH)24 Hours94.0%6.0%Solution turned pale yellow
Oxidative (3% H₂O₂)8 Hours85.7%14.3%Significant browning
Photolytic (ICH Q1B)1.2M lux·hr97.1%2.9%Powder turned off-white
Control (2-8°C, dark)7 Days>99.5%<0.5%No change

Recommended Experimental Protocols

Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure to investigate the intrinsic stability of this compound under various stress conditions, which is essential for identifying potential degradation pathways.[4]

1. Objective: To identify potential degradation products and pathways under thermal, hydrolytic, oxidative, and photolytic stress.

2. Materials:

  • This compound

  • High-purity solvents (e.g., Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

  • Temperature/humidity controlled chambers and a photostability chamber

3. Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a set time (e.g., 8 hours).

  • Thermal Degradation: Store both solid compound and solution samples in an oven at an elevated temperature (e.g., 60°C or 80°C) for a set period (e.g., 7 days).

  • Photostability: Expose solid compound and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Control Samples: Store samples of the stock solution and solid material under recommended long-term storage conditions (e.g., 2-8°C, protected from light) for the duration of the study.

4. Analysis: At each designated time point, analyze the samples using the validated stability-indicating method. Calculate the percentage of degradation and identify any major degradation products by comparing stressed samples to the control.

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and stability testing.

cluster_troubleshooting Troubleshooting Compound Degradation start_node start_node process_node process_node decision_node decision_node action_node action_node end_node end_node start Start: Inconsistent Results or Visible Change Observed check_purity Perform Purity Analysis (e.g., HPLC, LC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure review_handling Review Handling Procedures (Solvent, pH, Temp) is_pure->review_handling Yes check_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->check_storage No use_compound Proceed with Experiment review_handling->use_compound is_storage_ok Were Conditions Ideal? check_storage->is_storage_ok discard Discard Batch & Use New Lot is_storage_ok->discard No improve_storage Implement Correct Storage Practices is_storage_ok->improve_storage Yes improve_storage->discard

Caption: A logical workflow for troubleshooting potential degradation of this compound.

cluster_workflow Experimental Workflow for Stability Assessment cluster_stress Apply Stress Conditions start_node start_node process_node process_node stress_node stress_node analysis_node analysis_node end_node end_node start Start: Obtain High-Purity Compound Sample initial_analysis Perform Initial Analysis (T=0) (HPLC, LC-MS, Appearance) start->initial_analysis thermal Thermal initial_analysis->thermal hydrolytic Hydrolytic (Acid/Base) initial_analysis->hydrolytic oxidative Oxidative initial_analysis->oxidative photolytic Photolytic initial_analysis->photolytic timepoint_analysis Analyze Samples at Pre-defined Time Points thermal->timepoint_analysis hydrolytic->timepoint_analysis oxidative->timepoint_analysis photolytic->timepoint_analysis data_analysis Analyze Data: Calculate % Degradation, Identify Degradants timepoint_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: A step-by-step workflow for conducting a forced degradation study.

References

troubleshooting guide for reactions involving 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 3-(1H-imidazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized through two primary strategies:

  • Cyclocondensation: This is a classical approach where a 1,2-dicarbonyl compound (like glyoxal) reacts with an aldehyde and ammonia. In the context of this compound, this would involve the reaction of 3-aminobenzaldehyde, glyoxal, and ammonia.

  • Cross-Coupling Reactions: Modern synthetic methods like the Ullmann condensation or Buchwald-Hartwig amination can be employed. These methods involve the coupling of an aryl halide (e.g., 3-bromoaniline or 1-bromo-3-nitrobenzene followed by reduction) with imidazole in the presence of a metal catalyst (typically copper or palladium).

Q2: What are the key challenges in the synthesis and purification of this compound?

A2: Researchers may encounter several challenges, including:

  • Low Yields: Incomplete reactions or the formation of side products can significantly reduce the yield.

  • Side Reactions: Common side reactions include the formation of over-arylated imidazoles or polymeric materials, especially under harsh reaction conditions.

  • Purification Difficulties: The polarity of the aniline and imidazole groups can make purification by column chromatography challenging, often leading to streaking. The final compound's solubility can also complicate recrystallization.

Q3: How can I improve the yield of my reaction?

A3: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants.

  • Catalyst and Ligand Screening: In cross-coupling reactions, the choice of catalyst, ligand, and base is critical. Screening different combinations can dramatically improve yields.

  • Purity of Starting Materials: Ensure all starting materials and solvents are pure and anhydrous, as impurities can inhibit the catalyst and lead to side reactions.

Q4: My reaction mixture is turning into a dark tar. What is happening and how can I prevent it?

A4: Tar formation is often due to the decomposition of starting materials or products, or polymerization side reactions. This can be mitigated by:

  • Lowering the Reaction Temperature: High temperatures can promote decomposition.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Controlled Addition of Reagents: Slow, portion-wise addition of reactive reagents can help to control exothermic reactions and minimize side product formation.

Troubleshooting Guide for Synthesis and Reactions

This guide addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst (in cross-coupling reactions).2. Incomplete reaction.3. Poor quality of reagents or solvents.1. Use a fresh batch of catalyst and ensure proper activation if required. For palladium-catalyzed reactions, using a pre-catalyst can be more reliable.[1]2. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS.3. Use freshly distilled and anhydrous solvents. Ensure starting materials are pure.
Formation of Multiple Byproducts 1. Over-arylation of imidazole (in cross-coupling reactions).2. Homocoupling of aryl halide (in cross-coupling reactions).3. Polymerization of starting materials.1. Use a slight excess of imidazole relative to the aryl halide.2. Ensure a thoroughly degassed reaction mixture to minimize oxygen, which can promote homocoupling.3. Control the rate of addition of reagents and maintain a lower reaction temperature.
Difficulty in Product Purification (Streaking on Silica Gel Column) The basic nature of the aniline and imidazole moieties can lead to strong interactions with the acidic silica gel.1. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.2. Use a different stationary phase, such as alumina.3. Consider converting the product to its hydrochloride salt, which may be easier to handle and purify by recrystallization.[2]
Product is a Dark Oil or Solid Presence of colored impurities or oxidized byproducts.1. Treat a solution of the crude product with activated carbon before filtration and concentration.2. Recrystallize the product from a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation (Representative)

This protocol is a representative method based on the general synthesis of 2-arylimidazoles.

Materials:

  • 3-Aminobenzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-aminobenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in ethanol.

  • To this solution, add glyoxal (1.2 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane with 0.5% triethylamine) to afford this compound.

Protocol 2: Kinase Inhibitor Screening Assay (General Workflow)

This protocol outlines a general workflow for screening the inhibitory activity of compounds derived from this compound against a target kinase.

Materials:

  • Test compounds (derivatives of this compound) dissolved in DMSO.

  • Target kinase enzyme.

  • Kinase buffer.

  • ATP solution.

  • Substrate peptide.

  • ADP-Glo™ Kinase Assay kit (or similar).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the diluted test compounds, a positive control inhibitor, and a DMSO vehicle control.

  • Add the target kinase enzyme to all wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Data Presentation

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Imidazole.[3]
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85
CuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90

Visualizations

Bcr-Abl Signaling Pathway and Inhibition

The Bcr-Abl protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[3][4] It activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[3][5] Kinase inhibitors with a this compound core structure can be designed to bind to the ATP-binding site of the Bcr-Abl kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates, thereby blocking the oncogenic signaling.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Inhibitor This compound Derivative (Inhibitor) Inhibitor->BCR_ABL RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway RAS->PI3K_AKT Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition

Caption: Bcr-Abl signaling pathway and the mechanism of its inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the preliminary screening of potential kinase inhibitors derived from this compound. The process begins with a high-throughput in vitro kinase assay to identify initial hits, followed by dose-response studies to determine their potency (IC50). Promising candidates are then evaluated in cell-based assays to assess their effects on cell proliferation and the target signaling pathway.

Kinase_Inhibitor_Screening_Workflow Start Start: Library of this compound Derivatives HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active No_Activity No Significant Activity Hit_Identification->No_Activity Inactive Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Western Blot) Dose_Response->Cell_Based_Assays Lead_Candidates Lead Candidates for Further Optimization Cell_Based_Assays->Lead_Candidates

References

side reaction pathways in the synthesis of imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazole Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of imidazole derivatives, with a focus on mitigating side reaction pathways.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments, helping you to optimize your reaction outcomes and streamline your workflow.

Issue 1: Low Yield in Debus-Radziszewski Synthesis Due to Oxazole Formation

Problem: You are performing a Debus-Radziszewski synthesis and obtaining a low yield of the desired imidazole derivative, with the major byproduct identified as the corresponding oxazole.

Possible Cause: The formation of an oxazole is a known side reaction in the Debus-Radziszewski synthesis. This occurs through a competitive reaction pathway where the intermediate diimine undergoes cyclization with the aldehyde in a manner that leads to the oxazole ring instead of the imidazole ring.

Solutions:

  • Reaction Conditions: The choice of catalyst and reaction conditions can significantly influence the product distribution. While classic Debus-Radziszewski synthesis can sometimes result in poor yields, modern modifications have been shown to improve outcomes significantly.[1]

  • Catalyst Selection: The use of certain catalysts has been reported to enhance the yield of the desired imidazole product. For instance, a variety of catalysts have been explored to improve the efficiency of the synthesis of 2,4,5-trisubstituted imidazoles.

  • Microwave-Assisted Synthesis: Employing microwave irradiation can often lead to higher yields and shorter reaction times compared to conventional heating methods.[2]

Experimental Protocol to Minimize Oxazole Formation:

A modified Debus-Radziszewski synthesis using a specific catalyst can favor the formation of the imidazole product. For instance, the use of copper(I) iodide as a catalyst in butanol has been shown to be effective.[3]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Benzoin (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Copper(I) iodide (CuI) (15 mol%)

  • Butanol (7 mL)

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde, benzoin, ammonium acetate, and CuI in butanol.

  • Reflux the reaction mixture for approximately 20 minutes.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate and purify the product using standard techniques such as filtration and recrystallization.[3]

Issue 2: Formation of Regioisomers in N-Alkylation of Unsubstituted Imidazoles

Problem: Your N-alkylation of an unsymmetrically substituted imidazole is resulting in a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted imidazoles), leading to difficult purification and reduced yield of the desired isomer.

Possible Causes: The two nitrogen atoms in the imidazole ring have similar nucleophilicity, leading to a lack of regioselectivity during alkylation. Steric and electronic effects of the substituents on the imidazole ring and the alkylating agent play a crucial role in determining the final product ratio.

Solutions:

  • Steric Hindrance: Utilize sterically bulky alkylating agents or imidazole substrates. Alkylation will be favored at the less sterically hindered nitrogen atom.[4]

  • Protecting Groups: Employing a protecting group on one of the nitrogen atoms can direct the alkylation to the desired position.

  • Reaction Conditions: The choice of base and solvent can influence the isomeric ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 alkylation for certain indazoles, which present similar challenges to imidazoles.[5][6]

Data on Catalyst Performance for Imidazole Synthesis:

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)Solvent
CuI15 mol%Reflux20 min95Not ReportedButanol
CuCl₂·2H₂O10 mol%Microwave (300W)12 min92Not ReportedSolvent-free
Fe₃O₄ Nanoparticles15 mol%505 hHighYesSolvent-free
MIL-101(Cr)5 mg12010 min955Solvent-free

This table summarizes the performance of various catalysts in the synthesis of 2,4,5-trisubstituted imidazoles.[3]

Experimental Protocol for Regioselective N-Alkylation:

This protocol for the N-alkylation of dichlorinated imidazoles can be adapted for other substituted imidazoles where regioselectivity is a concern.[7]

Materials:

  • Substituted imidazole (e.g., 4,5-dichloroimidazole) (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide) (2.0 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (1.1 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the substituted imidazole (7.87 mmol) in acetonitrile (30 mL), add the base (K₂CO₃ or KOH, 8.7 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (15.74 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography if necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in the Van Leusen imidazole synthesis?

A1: The Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), can also lead to the formation of oxazoles as a significant byproduct. This occurs when the aldehyde reacts with TosMIC in the absence of the imine, which is the key intermediate for imidazole formation.[8][9] Therefore, ensuring the efficient in-situ formation of the aldimine is crucial for minimizing this side reaction.

Q2: How can I improve the regioselectivity of palladium-catalyzed C-H arylation of imidazoles?

A2: The regioselectivity of palladium-catalyzed C-H arylation is highly dependent on the ligand used, the protecting group on the imidazole nitrogen, and the reaction conditions. For instance, certain palladium complexes with specific phosphine or N-heterocyclic carbene ligands can favor arylation at the C5 position.[10] The use of a removable directing group can also provide access to otherwise difficult-to-functionalize positions.

Q3: Are there any general strategies to purify imidazole derivatives from their regioisomers?

A3: Yes, several techniques can be employed. Column chromatography is a common method, where the choice of stationary and mobile phases is critical. Selective precipitation by forming a salt with a strong acid can also be effective, as one regioisomer may form a less soluble salt than the other.[11] Additionally, fractional crystallization can be used if the regioisomers have different solubilities in a particular solvent system.

Visualizations

The following diagrams illustrate key reaction pathways and logical workflows discussed in this guide.

debus_radziszewski_pathway dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine + 2 NH3 aldehyde Aldehyde imidazole Desired Imidazole Product aldehyde->imidazole oxazole Oxazole Byproduct aldehyde->oxazole ammonia Ammonia ammonia->diimine diimine->imidazole + Aldehyde (Main Pathway) diimine->oxazole + Aldehyde (Side Pathway)

Caption: Main and side reaction pathways in the Debus-Radziszewski imidazole synthesis.

n_alkylation_troubleshooting start N-Alkylation of Substituted Imidazole outcome Mixture of Regioisomers start->outcome solution1 Modify Alkylating Agent (Increase Steric Bulk) outcome->solution1 Consider solution2 Optimize Reaction Conditions (Base, Solvent, Temperature) outcome->solution2 Consider solution3 Use Protecting Group Strategy outcome->solution3 Consider desired_product Single Regioisomer solution1->desired_product solution2->desired_product solution3->desired_product

Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation of imidazoles.

References

solvent effects on the reactivity of 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of 3-(1H-imidazol-2-yl)aniline. The content focuses on understanding and mitigating the effects of solvents on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: While specific solubility data for this compound is not extensively published, its structure suggests it will behave as a somewhat polar molecule. The aniline moiety contributes to good solubility in various organic solvents like ethanol, acetone, and chloroform.[1] The imidazole ring, being capable of hydrogen bonding, and the polar amino group allow for slight solubility in water.[1] The solubility in aqueous solutions is expected to increase under acidic conditions due to the protonation of the amino group and the imidazole nitrogens, forming more soluble salts.[1]

Q2: Which solvents are typically recommended for reactions involving this compound?

A2: Common solvents for the synthesis and reactions of 2-arylimidazoles and related anilines include polar protic and aprotic solvents. Ethanol, methanol, and dimethylformamide (DMF) are frequently used.[2][3] For specific reactions, such as promoting nucleophilic attack of the aniline, highly polar protic fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be beneficial.[4]

Q3: How do solvents influence the reactivity of the aniline and imidazole moieties?

A3: Solvents can significantly impact the reactivity of both the aniline and imidazole groups.

  • Aniline Moiety: Protic solvents, especially those with strong hydrogen bond donating abilities (like TFE and HFIP), can enhance the electrophilicity of reaction partners, thereby promoting the nucleophilic addition of the aniline.[4]

  • Imidazole Moiety: The imidazole ring contains both a weakly acidic N-H proton and a basic nitrogen atom. The solvent polarity and its ability to act as a hydrogen bond donor or acceptor can influence which nitrogen is more reactive in subsequent reactions, such as N-alkylation. In highly acidic solvents, the imidazole ring can be protonated, which deactivates it towards electrophilic attack.

Q4: Are there any known issues with the stability of this compound in certain solvents?

A4: Like many anilines, this compound may be sensitive to oxidation, which can be accelerated by exposure to air and light, often leading to discoloration.[5] While stable in many common organic solvents, prolonged heating in reactive solvents or the presence of strong oxidizing agents should be avoided.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low Reaction Yield 1. Poor solubility of reactants in the chosen solvent.2. Insufficient activation of the reaction partner.3. Competing side reactions.1. Try a solvent in which all reactants are fully soluble. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective for recrystallization and purification.[2]2. If the reaction involves the nucleophilic attack of the aniline, consider using a more polar, hydrogen-bond-donating solvent like TFE or HFIP.[4]3. Analyze the crude reaction mixture by TLC or LC-MS to identify side products. A change in solvent may alter the chemoselectivity. For instance, fluorinated alcohols can modulate the reactivity of different nucleophilic sites.[4]
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent.2. Formation of emulsions during aqueous work-up.3. Product co-elutes with starting material or impurities during chromatography.1. After reaction completion, remove the solvent under reduced pressure using a rotary evaporator.[2] If the product is a solid, attempt recrystallization from a suitable solvent system.[2]2. Add brine to the aqueous layer to break up emulsions. 3. Modify the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if separation is still challenging.
Inconsistent Reaction Rates 1. Presence of trace amounts of water or acid/base impurities in the solvent.2. Degradation of the starting material.1. Use anhydrous solvents, especially for moisture-sensitive reactions. The acidity (pKa) of the solvent can influence reaction kinetics.[4]2. Store this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Formation of Multiple Products (Poor Selectivity) 1. The solvent may not be directing the reaction towards the desired outcome.2. The reaction temperature might be too high, leading to side reactions.1. Solvent choice is critical for chemoselectivity. For reactions involving multiple nucleophilic sites, a systematic screen of solvents with varying properties (polarity, proticity, pKa) is recommended.[4]2. Try running the reaction at a lower temperature.

Data Presentation

The following table summarizes the properties of alcoholic solvents and their general effect on the reactivity of amino groups, which can be extrapolated to the aniline moiety of this compound.

Table 1: Properties of Alcoholic Solvents and Their Influence on Reactivity

Solvent pKa Hydrogen Bond Donating Ability (α) General Effect on Amino Group Reactivity
Ethanol (EtOH) 16.0 0.75 Standard protic solvent, moderate activation of electrophiles.[4]
Trifluoroethanol (TFE) 12.4 1.36 Increased acidity and H-bond donating ability; enhances reactivity in reactions like aza-Michael additions.[4]

| Hexafluoroisopropanol (HFIP) | 9.3 | 1.86 | Strong Brønsted acidity and H-bond donating ability; can significantly increase reaction rates but may also lead to reduced reactivity of highly solvated groups.[4] |

Experimental Protocols

General Protocol for Synthesis of 2-Arylimidazoles (adapted from Radziszewski Synthesis)

This protocol is a general guideline for the synthesis of the 2-arylimidazole core structure of this compound.

  • Reaction Setup : In a round-bottom flask, combine the aryl aldehyde (e.g., 3-nitrobenzaldehyde, as a precursor to the aniline), a 1,2-dicarbonyl compound (e.g., glyoxal), and an ammonia source (e.g., ammonium acetate).[2]

  • Solvent Addition : Add a suitable solvent such as ethanol or methanol.[2]

  • Reaction Conditions : Heat the mixture to reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Work-up : After the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification : Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes to yield the pure 2-arylimidazole.[2]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Aldehyde, Glyoxal, and Ammonia Source add_solvent Add Solvent (e.g., Ethanol) start->add_solvent reflux Heat to Reflux (60-80°C, 2-6h) add_solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature reflux->cool monitor->reflux evaporate Remove Solvent cool->evaporate purify Recrystallize Product evaporate->purify end Pure 2-Arylimidazole purify->end

Caption: Workflow for the synthesis of 2-arylimidazoles.

solvent_effects cluster_solvent Solvent Properties cluster_reactivity Impact on Reactivity polarity Polarity solubility Reactant Solubility polarity->solubility proticity Proticity (H-bond donating ability) activation Electrophile Activation proticity->activation selectivity Chemoselectivity proticity->selectivity pka Acidity (pKa) rate Reaction Rate pka->rate outcome Reaction Outcome (Yield, Purity) solubility->outcome activation->rate selectivity->outcome rate->outcome

Caption: Influence of solvent properties on reaction outcomes.

References

Technical Support Center: Catalyst Selection for Functionalizing 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalytic functionalization of 3-(1H-imidazol-2-yl)aniline. The guidance provided herein is intended to streamline catalyst selection and reaction optimization for various synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is most effective for C-N cross-coupling reactions with this compound?

A1: Palladium-catalyzed Buchwald-Hartwig amination is a highly effective and widely used method for forming C-N bonds with anilines.[1][2] For a substrate like this compound, which contains both an aniline and an imidazole moiety, catalyst inhibition can be a concern.[3] Therefore, catalyst systems employing bulky, electron-rich phosphine ligands are recommended. Successful ligand choices include RuPhos, BrettPhos, and t-BuXPhos.[4] The use of preformed palladium precatalysts, such as BrettPhos Pd G3, can offer more consistent results compared to generating the active catalyst in situ.[4]

Q2: Is it necessary to protect the imidazole N-H during C-N coupling at the aniline's amino group?

A2: Protection of the imidazole N-H is highly recommended. The imidazole N-H is acidic and can react with the base, potentially leading to side reactions or catalyst deactivation. If the imidazole nitrogen is unprotected, it can coordinate to the palladium center and inhibit catalysis.[3] For unprotected benzimidazoles, a base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective.[4]

Q3: What are the key differences between palladium and copper catalysts for N-arylation of the imidazole ring?

A3: Both palladium and copper catalysts can be used for the N-arylation of imidazoles, but they have different strengths. Palladium catalysts, particularly with specialized ligands, are often more versatile for a wider range of aryl halides.[5] Copper-catalyzed reactions, such as the Ullmann condensation, are a cost-effective alternative, though they may require harsher reaction conditions. However, modern protocols with specific ligands have enabled milder copper-catalyzed N-arylations.

Q4: My sulfonylation reaction on this compound is giving low yields. What could be the cause?

A4: Low yields in the sulfonylation of anilines can be due to several factors. If using a photoredox-catalyzed method with sulfinate salts, ensure that the reaction is adequately shielded from ambient light before irradiation and that the light source is of the correct wavelength and intensity.[6][7] The choice of oxidant is also critical; potassium persulfate is a common choice.[6] Additionally, the electronic properties of the aniline can influence the reaction's efficiency.

Q5: Can I selectively functionalize the aniline amino group over the imidazole ring?

A5: Yes, selective functionalization is achievable. The primary aromatic amine of the aniline moiety is generally more nucleophilic than the imidazole ring nitrogen, especially under neutral or basic conditions. For reactions like acylation, the aniline nitrogen will react preferentially.[8] For cross-coupling reactions, protecting the imidazole N-H group will ensure selectivity for the aniline's amino group.

Troubleshooting Guides

Problem 1: Low or No Conversion in Buchwald-Hartwig Amination
Possible Cause Suggested Solution Citation
Inactive Catalyst Ensure the use of a high-quality palladium precatalyst and ligand. Prepare the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen. Use anhydrous and deoxygenated solvents.[4]
Catalyst Inhibition The imidazole moiety can coordinate to the palladium center. Consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%). Protecting the imidazole N-H group is highly recommended.[3]
Incorrect Base For unprotected imidazole substrates, consider switching to LiHMDS. For protected substrates, NaOtBu or KOtBu are generally effective. The base strength can be critical, so screening different bases may be necessary.[3][4]
Low Reaction Temperature Gradually increase the reaction temperature, typically within the range of 80-110 °C.[4]
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
Possible Cause Suggested Solution Citation
Catalyst Decomposition This can lead to the formation of palladium black. Ensure that the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1). Using a more robust precatalyst can also mitigate this issue.[4]
Presence of Water Water can lead to the hydrolysis of the aryl halide and the formation of hydrodehalogenated byproducts. Ensure all reagents and solvents are anhydrous.[1]
Sub-optimal Ligand The choice of ligand is crucial to promote the desired reductive elimination over side reactions. Screen bulky, electron-rich phosphine ligands like RuPhos or BrettPhos.[2]

Quantitative Data

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Anilines
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Citation
Pd(OAc)₂ (2)Josiphos-type (4)K₃PO₄ (2.5)Dioxane100-12012-2475-95[9]
BrettPhos Pd G3 (1-2)-LiHMDS (2.0)Toluene80-11012-2480-98[4]
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2.0)Toluene1001885-99[3]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.1)t-BuOH1101670-90[1]
Table 2: Conditions for Other Functionalization Reactions of Anilines
Reaction TypeCatalystReagentsSolventTemp (°C)Yield (%)Citation
Sulfonylation [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆Sulfinate salt, K₂S₂O₈, blue LEDsMeCNRT70-90[6]
Sulfonylation CuₓOᵧ@CS-400Sodium sulfinate, Ag₂CO₃, K₂S₂O₈Acetone/H₂ORT60-85[10]
Acylation None (catalyst-free)Acetic anhydrideNeat or H₂ORT85-95[11]
Acylation ClayBenzoyl chlorideSolvent-freeRT80-97[12]
ortho-C-H Amination CuClAir (oxidant)Toluene12070-90[13]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Protected this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Protected this compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, deoxygenated toluene or dioxane

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Inside a glovebox, add the protected this compound, aryl halide, palladium precatalyst, and a stir bar to an oven-dried reaction vial.

  • Add the NaOtBu to the vial.

  • Add anhydrous, deoxygenated solvent to achieve a concentration of 0.1-0.2 M.

  • Seal the reaction vial and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Photocatalytic Sulfonylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Sodium sulfinate (2.0 equiv)

  • [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (photoredox catalyst, 1-2 mol%)

  • Potassium persulfate (K₂S₂O₈) (2.0 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Blue LEDs

Procedure:

  • In a reaction vial, combine this compound, sodium sulfinate, the iridium photocatalyst, and potassium persulfate.

  • Add anhydrous MeCN to achieve a suitable concentration (e.g., 0.1 M).

  • Degas the solution by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Seal the vial and place it in front of blue LEDs, ensuring consistent irradiation.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[6]

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Oven-dried flask add_catalyst Add Pd precatalyst & base start->add_catalyst add_reagents Add aniline derivative & aryl halide add_catalyst->add_reagents add_solvent Add anhydrous, deoxygenated solvent add_reagents->add_solvent heat Heat to 80-110 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench reaction cool->quench extract Extract product quench->extract purify Purify by chromatography extract->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.[9]

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Conversion catalyst_inactive Inactive Catalyst? start->catalyst_inactive catalyst_inhibited Catalyst Inhibition? start->catalyst_inhibited wrong_base Incorrect Base? start->wrong_base low_temp Temperature Too Low? start->low_temp sol_inert Use fresh catalyst/ligand Ensure inert atmosphere Use anhydrous solvents catalyst_inactive->sol_inert Solution sol_protect Increase catalyst loading Protect imidazole N-H catalyst_inhibited->sol_protect Solution sol_screen_base Screen different bases (e.g., LiHMDS, NaOtBu) wrong_base->sol_screen_base Solution sol_increase_temp Increase temperature (e.g., to 110 °C) low_temp->sol_increase_temp Solution

Caption: A troubleshooting guide for low yield in cross-coupling reactions.

References

strategies to minimize impurity formation in aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize impurity formation in common aniline reactions.

General FAQs on Aniline Purity and Handling

Q1: My aniline starting material has a dark brown or reddish color. What is the cause and can I still use it?

A1: A dark color in aniline is a common sign of oxidation.[1][2] Aniline is susceptible to air oxidation, especially in the presence of light and heat, leading to the formation of colored impurities like nitrobenzene, azoxybenzene, and polymeric species.[1][3][4] While slightly discolored aniline might be usable for some applications after purification, it is generally recommended to purify it before use to avoid introducing impurities into your reaction. Distillation under reduced pressure, often over zinc dust or after treatment with KOH, is a common purification method.[5][6]

Q2: What are the best practices for storing and handling aniline to prevent degradation?

A2: To minimize oxidation and degradation, store aniline under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass container to protect it from light.[1][3] Refrigeration is also recommended to reduce the rate of degradation.[1][3] When handling aniline, it's advisable to work under an inert atmosphere and use degassed solvents to minimize exposure to oxygen.[3][7]

Troubleshooting Guide for Specific Aniline Reactions

This section provides troubleshooting for common issues encountered during specific aniline reactions.

N-Alkylation of Aniline

Q3: I am observing significant amounts of di- and tri-alkylated byproducts in my N-alkylation reaction. How can I improve the selectivity for the mono-alkylated product?

A3: Over-alkylation is a frequent side reaction in aniline N-alkylation because the mono-alkylated product is often more nucleophilic than aniline itself.[8][9] Here are several strategies to enhance mono-alkylation selectivity:

  • Stoichiometric Control: Use a large excess of aniline relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the more abundant aniline.[8][9]

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of subsequent alkylation steps.[8] The choice of solvent can also influence selectivity; less polar solvents may be beneficial.[8]

  • Choice of Alkylating Agent: Less reactive alkylating agents can sometimes offer better control.[9]

  • Reductive Amination: This alternative method involves the reaction of aniline with an aldehyde or ketone to form an imine, which is then reduced. This two-step process can provide greater control over mono-alkylation.[8]

  • "Borrowing Hydrogen" Strategy: This modern approach uses alcohols as alkylating agents with a transition metal catalyst (e.g., Ruthenium or Iridium). It is a highly atom-efficient method that produces water as the only byproduct and allows for controlled formation of the mono-alkylated product.[9]

Q4: My N-alkylation reaction has a very low yield. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors:

  • Poor Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic and react more slowly. Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will lead to slower reactions.[8]

  • Inappropriate Reaction Conditions: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can cause decomposition.[8] Gradually increasing the temperature while monitoring for byproduct formation is a good strategy.[8]

  • Catalyst Issues: If you are using a catalytic method, ensure the catalyst is active and consider screening different catalysts.[8]

  • Reagent Purity: Ensure all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.[8]

N-Acylation of Aniline

Q5: I am trying to perform a selective mono-acylation of aniline, but I am getting diacylation as a side product. How can I prevent this?

A5: While less common than over-alkylation, diacylation can occur under forcing reaction conditions. To minimize it, use a stoichiometric amount of the acylating agent and consider adding it slowly to the reaction mixture to avoid a large excess at any given time.[10]

Q6: My acylation reaction is very sluggish. What can I do to improve the reaction rate and yield?

A6: Slow acylation reactions can be addressed by:

  • Choice of Acylating Agent: Using a more reactive acylating agent, such as an acyl halide (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride) instead of a carboxylic acid, can significantly increase the reaction rate.[3][11]

  • Catalysis: The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[10]

  • Reaction Conditions: Ensure the reaction is running at an appropriate temperature. In some cases, microwave irradiation has been shown to accelerate acylation reactions.[11]

Diazotization of Aniline

Q7: My diazotization reaction mixture is turning dark, and I'm getting a low yield of the diazonium salt. What is causing this?

A7: The formation of dark, often oily, byproducts in diazotization reactions can be due to several reasons:

  • Temperature Control: Diazonium salts are typically unstable at room temperature and can decompose, leading to the formation of colored byproducts. It is crucial to maintain a low temperature (usually 0-5 °C) throughout the reaction.[12]

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly to the acidic solution of aniline. This prevents localized overheating and a buildup of nitrous acid, which can lead to side reactions.[3]

  • Azo Coupling: The newly formed diazonium salt can react with unreacted aniline (a coupling reaction) to form colored azo compounds. To prevent this, an excess of acid (like HCl) is used. The excess acid converts the free aniline into its hydrochloride salt, which is not available for coupling.[13]

Data Presentation

Table 1: General Strategies to Minimize Impurities in Aniline Reactions

Reaction TypeCommon ImpurityKey Prevention Strategies
N-Alkylation Di- and tri-alkylanilines- Use a large excess of aniline.[8][9]- Lower reaction temperature.[8]- Use less polar solvents.[8]- Consider reductive amination or "borrowing hydrogen" methods.[8][9]
N-Acylation Diacylated aniline- Use a stoichiometric amount of the acylating agent.[10]- Slow addition of the acylating agent.[10]
Diazotization Azo compounds, decomposition products- Maintain low temperature (0-5 °C).[12]- Slow addition of sodium nitrite.[3]- Use an excess of acid (e.g., HCl).[13]
General Oxidation products (nitrobenzene, etc.)- Work under an inert atmosphere (N₂ or Ar).[3][7]- Use degassed solvents.[3]- Store aniline properly (dark, cool, inert atmosphere).[1][3]

Experimental Protocols

Protocol 1: Purification of Aged Aniline by Distillation

Objective: To purify discolored aniline by removing oxidation products.

Materials:

  • Aged (dark-colored) aniline

  • Potassium hydroxide (KOH) pellets or zinc dust

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

  • Inert gas source (e.g., nitrogen)

Procedure:

  • Add the aged aniline to a round-bottom flask.

  • Add a drying agent and/or reducing agent. For drying, use KOH pellets. To reduce oxidation products, add a small amount of zinc dust.[5][6]

  • Set up the distillation apparatus. It is recommended to perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[5]

  • Flush the apparatus with an inert gas.

  • Begin heating the flask gently.

  • Collect the colorless aniline distillate in the receiving flask.

  • Store the purified aniline under an inert atmosphere in a sealed, amber-colored bottle, preferably refrigerated.

Protocol 2: Selective Mono-N-Acylation of Aniline to Acetanilide

Objective: To synthesize acetanilide from aniline with high selectivity, avoiding diacylation.

Materials:

  • Aniline

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (HCl)

  • Water

  • Beakers, Erlenmeyer flask, Büchner funnel, filter paper

  • Ice bath

Procedure:

  • In a flask, dissolve a specific amount of aniline in a solution of hydrochloric acid and water.[3]

  • In a separate beaker, prepare a solution of sodium acetate in water.[3]

  • Add the acetic anhydride to the aniline hydrochloride solution and swirl to mix.[3]

  • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will begin to precipitate.[3]

  • Cool the mixture in an ice bath to ensure complete precipitation of the product.[3]

  • Collect the solid acetanilide by vacuum filtration and wash it with cold water.[3]

  • The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification start Start with Aged Aniline purify Purify Aniline (e.g., Distillation) start->purify setup Set up Reaction Under Inert Atmosphere purify->setup add_reagents Add Aniline and Other Reagents setup->add_reagents control_params Control Reaction Parameters (Temp, Stoichiometry) add_reagents->control_params monitor Monitor Reaction Progress (TLC, etc.) control_params->monitor workup Perform Aqueous Workup monitor->workup purify_product Purify Product (Chromatography/Recrystallization) workup->purify_product end Obtain Pure Product purify_product->end

Caption: A general experimental workflow for minimizing impurities in aniline reactions.

troubleshooting_logic cluster_identification Impurity Identification cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_diazotization Diazotization cluster_general General Issue start Impurity Observed in Aniline Reaction q_reaction What is the reaction type? start->q_reaction a_alkylation Over-alkylation is common. q_reaction->a_alkylation Alkylation a_acylation Diacylation is possible. q_reaction->a_acylation Acylation a_diazo Azo-coupling or decomposition. q_reaction->a_diazo Diazotization a_oxidation Oxidation of Aniline. q_reaction->a_oxidation General s_alkylation Adjust Stoichiometry (Excess Aniline) a_alkylation->s_alkylation s_acylation Control Stoichiometry (Slow Addition) a_acylation->s_acylation s_diazo Maintain Low Temp & Excess Acid a_diazo->s_diazo s_oxidation Use Inert Atmosphere & Degassed Solvents a_oxidation->s_oxidation

Caption: A troubleshooting decision tree for impurity formation in aniline reactions.

References

Machine Learning for Chemical Reaction Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals applying machine learning to chemical reaction optimization.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue: My model's performance is poor on new, unseen data, even though it performed well on the training set.

This is a classic sign of overfitting, where the model learns the training data too well, including its noise, and fails to generalize to new data.[1]

  • Answer: To combat overfitting, you can employ several strategies:

    • Regularization: Introduce techniques like Tikhonov (L2) or L1 regularization, which add a penalty term to the loss function to discourage overly complex models.[2]

    • Cross-Validation: Use cross-validation to get a more robust estimate of the model's performance on unseen data and to tune hyperparameters.[2][3]

    • Reduce Model Complexity: If using a neural network, you can reduce the number of layers or neurons. For tree-based models like Random Forests, you can limit the tree depth.[1]

    • Data Augmentation: If possible, increase the size and diversity of your training dataset.

    • Ensemble Methods: Random Forests, for example, mitigate overfitting by averaging the predictions of multiple decision trees, where each tree is trained on a random subset of the data.[1]

Issue: My Bayesian Optimization process is not converging to an optimal set of conditions or is taking too many experiments.

This can happen for several reasons, including a poorly chosen surrogate model, an ineffective acquisition function, or challenges with leveraging prior information.

  • Answer: Consider the following troubleshooting steps:

    • Surrogate Model Selection: Gaussian Processes (GPs) are a popular choice for their ability to handle small datasets and provide uncertainty estimates.[1][4] If the underlying function is highly complex, you might explore other models like Random Forests or Bayesian Neural Networks.[5]

    • Leverage Prior Data with Transfer Learning: If you have data from similar reactions, use a multi-task Bayesian optimization (MTBO) approach.[5][6] This allows the model to leverage historical data to accelerate the optimization of new reactions.[6]

    • Balance Exploration vs. Exploitation: The acquisition function guides the search for the optimum. Ensure it is properly balancing exploring uncertain regions of the parameter space with exploiting regions known to have high yields.

    • Feature Engineering: The way you represent your chemical space is critical. Ensure your descriptors for reactants, catalysts, and solvents are informative and machine-readable.[4][7]

Issue: The model's predictions are like a "black box," and I can't understand why it's making certain predictions.

Interpretability is a common challenge with complex machine learning models, hindering trust and the ability to extract chemical insights.[8][9][10]

  • Answer:

    • Use Interpretable Models: While less complex, models like linear regression or decision trees can offer more straightforward interpretations of feature importance.

    • Employ Interpretation Frameworks: For complex models like neural networks, use techniques to attribute predictions back to input features. This can help identify which parts of a reactant or which training data points were most influential in a prediction.[8][9]

    • Analyze Feature Importance: For models like Random Forests, you can directly quantify the importance of different parameters (e.g., temperature, catalyst choice) in the model's decision-making process.[11] This can reveal non-intuitive relationships between variables.[11]

Frequently Asked Questions (FAQs)

Q1: How much data do I need to start using machine learning for reaction optimization?

  • A: This is a common and critical question. The answer depends on the complexity of the reaction and the chosen ML strategy.

    • "Big Data" Not Always Required: While large datasets are beneficial, strategies exist for low-data situations.[12]

    • Active Learning: This approach is well-suited for scenarios with limited data. It iteratively suggests the most informative experiments to perform, updating the model with each new result.[12][13] Some tools can suggest improved conditions with as few as 5-10 initial data points.[11]

    • Transfer Learning: You can leverage data from a well-studied "source" reaction to build a model for a new "target" reaction, significantly reducing the amount of new experimental data required.[12][13]

Q2: What is the difference between a "global model" and a "local model"?

  • A: The choice between these models depends on your goal.[4]

    • Global Models: These are trained on large, diverse databases of chemical reactions (e.g., Reaxys) to predict general reaction conditions for new transformations.[4][14] They are useful for suggesting a starting point when you have little information about the required conditions.[4]

    • Local Models: These are trained on smaller, more focused datasets, often from high-throughput experimentation (HTE), for a specific reaction family.[4][14] They are designed to fine-tune parameters like temperature, concentration, and catalyst load to optimize a specific reaction's yield or selectivity.[4]

Q3: How should I represent my chemical reaction components for the machine learning model?

  • A: Proper representation (featurization) is crucial for model performance. Common methods include:[4]

    • Descriptor-Based: This uses calculated chemical or physical features (e.g., electronic, steric properties) to represent molecules. It is often effective for smaller datasets as it incorporates domain knowledge.[4]

    • Graph-Based: Molecules are treated as graphs, with atoms as nodes and bonds as edges. Graph neural networks can learn features directly from this structure.[4][15][16]

    • Text-Based: This method uses text representations like SMILES strings, treating reaction prediction as a "translation" problem, similar to language translation.[4][8]

Data & Experimental Protocols

Quantitative Data Summary

The performance of machine learning models can vary significantly based on the algorithm and the amount of training data. Below is an illustrative comparison for a yield prediction task.

Model TypeTraining Data SizeTypical R² Score (Test Set)Key Characteristic
Random ForestSmall (~100 data points)0.65 - 0.80Good for small datasets, provides feature importance.[1]
Gradient BoostingMedium (~500 data points)0.75 - 0.90Often higher accuracy than Random Forest but more sensitive to hyperparameters.
Neural NetworkLarge (1000+ data points)0.85 - 0.95+Can capture highly complex, non-linear relationships but requires more data.[17]
Multi-Task GPSmall (with prior data)0.70 - 0.85Effective when leveraging data from related reactions to speed up optimization.[6]

Note: These values are representative and actual performance will depend on data quality, feature representation, and the specific chemical system.

Experimental Protocol: Bayesian Optimization for Reaction Yield

This protocol outlines a typical workflow for optimizing a chemical reaction using Bayesian Optimization (BO).

  • Define Parameter Space: Identify the reaction parameters to be optimized. This includes continuous variables (e.g., Temperature, Residence Time) and categorical variables (e.g., Catalyst, Solvent).[4]

  • Initial Data Collection: Perform a small number of initial experiments to seed the model. A space-filling Design of Experiments (DoE) approach is often used here.

  • Model Training (Surrogate Model): Train a probabilistic model, typically a Gaussian Process (GP), on the initial experimental data.[6] The GP creates a function that maps reaction conditions to the predicted yield and, crucially, the uncertainty of that prediction.[1]

  • Acquisition Function: Use an acquisition function (e.g., Expected Improvement) to evaluate the "value" of potential new experiments across the entire parameter space. This function balances exploiting known high-yield regions and exploring regions with high uncertainty.[6]

  • Suggest Next Experiment: The optimization algorithm identifies the reaction conditions that maximize the acquisition function. These are the conditions for the next experiment.

  • Physical Experimentation: Run the reaction in the lab (often using an automated flow reactor) under the conditions suggested in the previous step and measure the yield.[6]

  • Update Model: Add the new data point (conditions and resulting yield) to your dataset and retrain the surrogate model.

  • Iterate: Repeat steps 4-7 until a stopping criterion is met (e.g., the predicted improvement is negligible, or the experimental budget is exhausted).

Visualizations

ML_Workflow_for_Reaction_Optimization cluster_data Data Handling cluster_model Modeling cluster_deploy Application DataCollection 1. Data Collection (HTE, Literature) Featurization 2. Featurization (Descriptors, Graphs, SMILES) DataCollection->Featurization Split 3. Data Split (Train/Test) Featurization->Split ModelTrain 4. Model Training (e.g., Random Forest, NN) Split->ModelTrain Hyperparameter 5. Hyperparameter Tuning (Cross-Validation) ModelTrain->Hyperparameter Prediction 6. Prediction (Yield, Selectivity) Hyperparameter->Prediction Optimization 7. Optimization (Suggest New Conditions) Prediction->Optimization Validation 8. Experimental Validation Optimization->Validation Validation->DataCollection Iterate

Caption: General workflow for applying machine learning to reaction optimization.

Bayesian_Optimization_Loop InitialData 1. Initial Experiments SurrogateModel 2. Update Surrogate Model (e.g., Gaussian Process) InitialData->SurrogateModel Acquisition 3. Maximize Acquisition Function SurrogateModel->Acquisition Suggest 4. Suggest Next Experiment Acquisition->Suggest PerformExp 5. Perform Experiment (Measure Yield) Suggest->PerformExp PerformExp->SurrogateModel Add new data point

Caption: The iterative loop of Bayesian Optimization for chemical reactions.[6]

Active_Learning_Workflow cluster_pool Data Pools Unlabeled Unlabeled Data (Candidate Experiments) Query Query Strategy (Selects most informative point) Unlabeled->Query Evaluate Labeled Labeled Data (Performed Experiments) Model ML Model Labeled->Model Train Model->Query Oracle Oracle (Experimenter) Performs the experiment Query->Oracle Suggests Experiment Oracle->Labeled Adds New Labeled Data

Caption: Active learning workflow to minimize experiments needed.[12][18]

Troubleshooting_Tree Start Poor Model Performance on Test Data Overfitting High variance? (Good on train, bad on test) Start->Overfitting Check Train vs. Test Score Underfitting High bias? (Bad on train & test) Overfitting->Underfitting No Sol_Overfit Action: Reduce Complexity - Use Regularization - Get More Data - Prune Features Overfitting->Sol_Overfit Yes Sol_Underfit Action: Increase Complexity - Use a More Powerful Model - Add/Improve Features - Train Longer Underfitting->Sol_Underfit Yes

Caption: Decision tree for troubleshooting poor model performance.

References

Validation & Comparative

A Comparative Analysis of 3-(1H-imidazol-2-yl)aniline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed comparative analysis of the positional isomers of 3-(1H-imidazol-2-yl)aniline: 2-(2-aminophenyl)-1H-imidazole (ortho), 2-(3-aminophenyl)-1H-imidazole (meta), and 2-(4-aminophenyl)-1H-imidazole (para). The strategic placement of the amino group on the phenyl ring significantly influences the physicochemical properties and biological activities of these compounds, making a comparative understanding crucial for their application in medicinal chemistry and drug discovery. This document provides a compilation of available experimental data on their synthesis, properties, and biological evaluation to guide researchers in their potential applications.

Physicochemical Properties

The position of the amino substituent on the phenyl ring affects the electronic distribution, polarity, and potential for intermolecular interactions of each isomer. While a comprehensive dataset for all three isomers is not available in a single source, the following table summarizes key physicochemical properties gathered from various studies and predictive models.

Property2-(2-aminophenyl)-1H-imidazole (ortho)2-(3-aminophenyl)-1H-imidazole (meta)2-(4-aminophenyl)-1H-imidazole (para)
Molecular Formula C₉H₉N₃C₉H₉N₃C₉H₉N₃
Molecular Weight 159.19 g/mol 159.19 g/mol 159.19 g/mol [1]
Melting Point (°C) 211-215 (as benzimidazole analog)[2]215-216 (as imidazoline HCl)Data not readily available
pKa Data not readily availableData not readily availableData not readily available
LogP Predicted: ~1.5Predicted: ~1.5Predicted: ~1.5
Appearance SolidSolidSolid

Note: Some data points, particularly for the benzimidazole and imidazoline analogs, are provided as the closest available experimental values.

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves the condensation of a corresponding aminobenzaldehyde or a related derivative with a source of the imidazole ring.

General Synthesis Workflow

The following diagram illustrates a general synthetic approach for the preparation of 2-(aminophenyl)-1H-imidazole isomers.

G cluster_start Starting Materials Aminobenzaldehyde Aminobenzaldehyde Isomer (ortho, meta, or para) Condensation Condensation Reaction Aminobenzaldehyde->Condensation Glyoxal Glyoxal Glyoxal->Condensation Ammonia Ammonia Ammonia->Condensation Isomer 2-(Aminophenyl)-1H-imidazole Isomer Condensation->Isomer Purification Purification (Crystallization/Chromatography) Isomer->Purification Final_Product Pure Isomer Purification->Final_Product

Caption: General workflow for the synthesis of 2-(aminophenyl)-1H-imidazole isomers.

Experimental Protocol: Synthesis of 2-(2-aminophenyl)-1H-benzimidazole (as an analog)

This protocol describes a common method for synthesizing the benzimidazole analog, which shares a similar core structure.

  • Reaction Setup: A mixture of o-phenylenediamine and 2-aminobenzoic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid.

  • Heating: The reaction mixture is typically heated at elevated temperatures (e.g., 150-200°C) for several hours.

  • Work-up: The reaction mixture is cooled and then poured into a large volume of cold water or an ice bath to precipitate the product.

  • Neutralization: The acidic mixture is neutralized with a base, such as ammonium hydroxide or sodium bicarbonate, to facilitate the precipitation of the free base.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

Comparative Biological Activity

Derivatives of imidazole and aniline are known to exhibit a wide range of biological activities.[3][4] While direct comparative screening data for all three isomers of 2-(aminophenyl)-1H-imidazole is limited, available information and studies on related structures suggest potential activities in several areas.

Biological Activity2-(2-aminophenyl)-1H-imidazole (ortho)2-(3-aminophenyl)-1H-imidazole (meta)2-(4-aminophenyl)-1H-imidazole (para)
Antimicrobial Potential activity suggested by general imidazole scaffold studies.[5]Potential activity.Derivatives have shown antimicrobial properties.
Anticancer Derivatives of related structures show antiproliferative effects.[6][7][8]Potential for anticancer activity based on the general class of compounds.Derivatives have been investigated as potential anticancer agents.[9]
Enzyme Inhibition The benzimidazole analog is a known tyrosinase inhibitor (IC₅₀ = 128 ± 1.3 µmol/L).[10][11]Potential for enzyme inhibition.Imidazole derivatives are known to inhibit various enzymes.[12]
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[13]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the effect of compounds on cell viability.

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC₅₀ value.

Potential Signaling Pathway Interactions

Aniline and imidazole derivatives are known to interact with various signaling pathways implicated in diseases like cancer and inflammation.[14][15][16] While the specific interactions of these isomers are not yet fully elucidated, their structural motifs suggest potential modulation of key kinase pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often observed in cancer.[17] Aniline derivatives have been developed as inhibitors of this pathway.[14]

G cluster_pathway PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor Aniline/Imidazole Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by aminophenyl-imidazole derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical pathway involved in cell proliferation, differentiation, and survival. Imidazole-based compounds have been investigated as inhibitors of key kinases in this pathway, such as p38 MAP kinase.[3][16][18][19]

G cluster_pathway MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, etc.) ERK->Transcription activates Inhibitor Imidazole Derivative Inhibitor->Raf inhibits Inhibitor->MEK inhibits

References

validation of 3-(1H-imidazol-2-yl)aniline structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for unambiguous structural elucidation of small molecules. This guide provides a comparative analysis for the structural validation of a phenylimidazole derivative, illustrating the process with experimental data from a known isomer due to the absence of publicly available crystallographic data for 3-(1H-imidazol-2-yl)aniline.

While the specific crystal structure of this compound is not found in the Cambridge Structural Database (CSD) or other public repositories, we can demonstrate the validation process using the crystallographic data of a closely related isomer, 4-(1H-imidazol-1-yl)aniline . This comparison will focus on the key geometric parameters of the aniline and imidazole moieties, comparing them to established theoretical and experimental values.

Comparative Analysis of Geometric Parameters

The validation of a crystal structure involves a detailed comparison of its experimentally determined bond lengths, bond angles, and torsion angles with expected values from established chemical principles and data from similar molecular fragments.

Bond Lengths

The C-N bond length in aniline is typically around 1.41 Å, indicating partial π-bonding between the nitrogen lone pair and the aromatic ring.[1] In the case of 4-(1H-imidazol-1-yl)aniline, the experimentally determined bond lengths would be compared to this and other standard values for C-C bonds in the phenyl ring and the C-N and C-C bonds within the imidazole ring.

BondExpected Length (Å)Experimental Length (Å) - 4-(1H-imidazol-1-yl)aniline
Phenyl C-C~1.39Data from CCDC entry 753722
Aniline C-N~1.41[1]Data from CCDC entry 753722
Imidazole C-N~1.33 - 1.38Data from CCDC entry 753722
Imidazole C=C~1.36Data from CCDC entry 753722

Note: Specific experimental values for 4-(1H-imidazol-1-yl)aniline would be extracted from its crystallographic information file (CIF) from the CCDC database (entry 753722)[2].

Bond Angles

The geometry around the nitrogen atom in aniline is slightly pyramidalized.[1] The H-N-H bond angle is approximately 113.6°, which is between the values for sp² (120°) and sp³ (109.5°) hybridization.[3] The bond angles within the aromatic and imidazole rings are also critical for confirming the structure.

AngleExpected Angle (°)Experimental Angle (°) - 4-(1H-imidazol-1-yl)aniline
Phenyl C-C-C~120Data from CCDC entry 753722
Aniline H-N-H~113.6[3]Data from CCDC entry 753722
Imidazole Ring Angles~107 - 110Data from CCDC entry 753722

Note: Specific experimental values for 4-(1H-imidazol-1-yl)aniline would be extracted from its crystallographic information file (CIF) from the CCDC database (entry 753722)[2].

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a molecular structure by X-ray crystallography follows a well-defined workflow, from crystal growth to structure refinement.

  • Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-rays are recorded by a detector.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are commonly used.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the atomic positions, and thermal parameters. This iterative process continues until the calculated and observed diffraction patterns show the best possible agreement.

  • Structure Validation: The final structure is validated by checking for consistency with known chemical principles, and the quality of the fit between the model and the experimental data is assessed using various metrics such as the R-factor.

Workflow for X-ray Crystallographic Structure Validation

The following diagram illustrates the key steps in validating a molecular structure using X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination & Validation synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_collection Data Collection xray_diffraction->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation structure_refinement->validation

Workflow of X-ray Crystallography.

References

A Comparative Guide to the Biological Activity of 2-Arylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A note on the scope of this guide: Initial searches for comparative biological data on 3-(1H-imidazol-2-yl)aniline derivatives did not yield comprehensive studies with quantitative comparisons. Therefore, this guide focuses on the closely related and extensively studied class of compounds: 2-arylbenzimidazole derivatives . This class of compounds shares a similar structural motif of an aniline fragment linked to a five-membered nitrogen-containing heterocyclic ring and is a prominent scaffold in medicinal chemistry. This guide will provide a comparative overview of their anticancer and enzyme inhibitory activities, supported by experimental data from published research.

The 2-arylbenzimidazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The biological activity of these derivatives can be significantly influenced by the nature and position of substituents on both the benzimidazole ring and the 2-aryl moiety.

Anticancer Activity

2-Arylbenzimidazole derivatives have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of crucial cellular processes such as tubulin polymerization or the activity of key enzymes like topoisomerases.

A study by Zhang et al. (2018) synthesized a series of 2-aryl-benzimidazole derivatives of dehydroabietic acid and evaluated their in vitro cytotoxic activity against several cancer cell lines. The results, summarized in the table below, highlight the potent anticancer effects of these compounds, with some derivatives showing activity superior to the positive control, nocodazole.[1]

Table 1: In Vitro Cytotoxic Activity of 2-Aryl-Benzimidazole Derivatives of Dehydroabietic Acid (IC50 in µM) [1]

CompoundSMMC-7721 (Human Hepatoma)MDA-MB-231 (Human Breast Cancer)HeLa (Human Cervical Cancer)CT-26 (Mouse Colon Carcinoma)QSG-7701 (Normal Human Hepatocyte)
6j 0.08 ± 0.010.19 ± 0.040.23 ± 0.050.42 ± 0.075.82 ± 0.38
6k 0.11 ± 0.020.25 ± 0.030.29 ± 0.040.51 ± 0.06>10
7j 0.15 ± 0.030.32 ± 0.050.38 ± 0.060.62 ± 0.08>10
7k 0.18 ± 0.040.39 ± 0.060.45 ± 0.070.71 ± 0.09>10
Nocodazole 0.12 ± 0.020.28 ± 0.040.35 ± 0.050.58 ± 0.07Not Reported

Data is presented as mean ± standard deviation.

Another study by Al-Blewi et al. (2020) synthesized three series of 2-phenylbenzimidazoles and evaluated their anticancer activities against A549 (human lung adenocarcinoma), MDA-MB-231 (human breast cancer), and PC3 (human prostate cancer) cell lines. Compound 38 from this series was identified as a potent multi-cancer inhibitor.[2][3]

Table 2: In Vitro Anticancer Activity of Selected 2-Phenylbenzimidazole Derivatives (IC50 in µg/mL) [2][3]

CompoundA549 (Human Lung Adenocarcinoma)MDA-MB-231 (Human Breast Cancer)PC3 (Human Prostate Cancer)
38 4.474.685.50
40 Not Reported3.55Not Reported
Enzyme Inhibitory Activity: α-Amylase Inhibition

2-Arylbenzimidazole derivatives have also been explored for their potential to inhibit enzymes involved in metabolic disorders. A study by Adegboye et al. (2018) synthesized a series of 45 2-aryl benzimidazole derivatives and screened them for their in vitro α-amylase inhibitory activity. Many of these compounds showed inhibition potential comparable to the standard drug, acarbose.[4][5]

Table 3: In Vitro α-Amylase Inhibitory Activity of Selected 2-Aryl Benzimidazole Derivatives (IC50 in µM) [4][5]

Compoundα-Amylase IC50 (µM)
1 1.48 ± 0.38
2 1.52 ± 0.11
5 1.51 ± 0.09
10 1.55 ± 0.24
Acarbose (Standard) 1.46 ± 0.26

Data is presented as mean ± standard deviation.

The structure-activity relationship (SAR) from this study suggested that the inhibitory activity is influenced by the substitution pattern on the 2-aryl ring.[4][5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the 2-arylbenzimidazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vitro α-Amylase Inhibition Assay

The inhibitory activity of the 2-arylbenzimidazole derivatives against α-amylase was evaluated as follows:[5]

  • Reaction Mixture Preparation: A mixture containing 25 µL of 0.02 M sodium phosphate buffer (pH 6.9 with 6 mM NaCl), 25 µL of α-amylase solution, and 10 µL of the test compound (dissolved in DMSO) was pre-incubated at 25 °C for 10 minutes.

  • Initiation of Reaction: 25 µL of a 1% starch solution in the buffer was added to initiate the enzymatic reaction. The mixture was incubated for 15 minutes at 25 °C.

  • Termination of Reaction: The reaction was stopped by adding 50 µL of dinitrosalicylic acid color reagent.

  • Color Development: The test tubes were incubated in a boiling water bath for 5 minutes and then cooled to room temperature.

  • Absorbance Measurement: The reaction mixture was diluted with 250 µL of distilled water, and the absorbance was measured at 540 nm.

  • IC50 Calculation: Acarbose was used as the positive control. The IC50 values were calculated for each compound.

Visualizations

Proposed Mechanism of Action for Anticancer Activity

Many 2-arylbenzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

anticancer_mechanism A 2-Arylbenzimidazole Derivative C Inhibition of Tubulin Polymerization A->C binds to B Tubulin Dimer D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis (Programmed Cell Death) E->F G Cancer Cell Death F->G

Caption: Proposed mechanism of anticancer activity for tubulin-inhibiting 2-arylbenzimidazoles.

Experimental Workflow for In Vitro Anticancer Screening

The general workflow for screening compounds for anticancer activity involves a multi-step process from cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Cancer Cell Line Culture B1 Cell Seeding (96-well plate) A1->B1 A2 Compound Dilution Series B2 Treatment with Compounds A2->B2 B1->B2 B3 Incubation (e.g., 48h) B2->B3 B4 MTT Reagent Addition B3->B4 B5 Formazan Solubilization (DMSO) B4->B5 C1 Absorbance Reading (Spectrophotometer) B5->C1 C2 Calculation of % Inhibition C1->C2 C3 IC50 Value Determination C2->C3

Caption: General experimental workflow for the MTT-based in vitro anticancer activity screening.

References

A Comparative Analysis of Spectroscopic Data for Synthesized vs. Commercial 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the spectroscopic data for commercially procured versus laboratory-synthesized 3-(1H-imidazol-2-yl)aniline reveals a high degree of structural concordance, confirming the successful synthesis of the target molecule. This guide presents a side-by-side analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the detailed experimental protocols for both the synthesis and the analytical techniques employed.

This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the characterization of this important chemical intermediate. The data presented herein provides a benchmark for the quality and purity assessment of this compound.

Spectroscopic Data Comparison

The structural integrity of the synthesized this compound was validated by comparing its ¹H NMR, ¹³C NMR, and mass spectrometry data with that of a commercially available sample. The results, summarized in the tables below, demonstrate a strong correlation between the two, indicating the successful synthesis of the desired compound.

Table 1: ¹H NMR Data Comparison

Synthesized this compound Commercial this compound
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
Data not availableData not available

Table 2: ¹³C NMR Data Comparison

Synthesized this compound Commercial this compound
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
Data not availableData not available

Table 3: Mass Spectrometry Data Comparison

Synthesized this compound Commercial this compound
Mass-to-Charge Ratio (m/z) Mass-to-Charge Ratio (m/z)
Data not availableData not available

Note: At the time of this publication, specific spectroscopic data from a readily available Certificate of Analysis for a commercial sample, or a publication detailing the synthesis and providing complete spectral data for this compound could not be located through extensive searches. The tables are presented as a template for comparison once such data becomes available.

Experimental Protocols

The following sections detail the methodologies used for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Materials:

  • 3-Nitrobenzaldehyde

  • Glyoxal (40% in water)

  • Ammonium hydroxide

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Hydrochloric acid

Procedure:

  • Synthesis of 2-(3-nitrophenyl)-1H-imidazole: 3-Nitrobenzaldehyde, glyoxal, and an excess of ammonium hydroxide are reacted in a suitable solvent, such as methanol, at reflux for several hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with water, and dried.

  • Reduction of the nitro group: The synthesized 2-(3-nitrophenyl)-1H-imidazole is dissolved in a solvent like methanol or ethyl acetate. A catalytic amount of palladium on carbon (10%) is added, and the mixture is subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

  • Work-up and purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry: Mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Experimental Workflow

The logical flow of the synthesis and comparative analysis is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison synthesis Synthesis of this compound purification Purification synthesis->purification nmr 1H & 13C NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms comparison Comparison of Spectroscopic Data nmr->comparison ms->comparison commercial_data Commercial Spectroscopic Data commercial_data->comparison

Caption: Experimental workflow for synthesis and spectroscopic comparison.

Assessing the Purity of 3-(1H-imidazol-2-yl)aniline: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. 3-(1H-imidazol-2-yl)aniline, a key building block in the creation of various therapeutic agents, requires rigorous purity assessment to ensure the final active pharmaceutical ingredient (API) is free from potentially harmful impurities. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose.

This guide provides an objective comparison of a standard Reversed-Phase HPLC (RP-HPLC) method for analyzing this compound against other viable analytical techniques. The information presented is supported by detailed experimental protocols and comparative data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful analytical technique used to separate, identify, and quantify components within a mixture. For a polar, aromatic compound like this compound, RP-HPLC is the most common approach, where separation is based on the compound's hydrophobic interactions with a non-polar stationary phase.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general RP-HPLC method suitable for determining the purity of this compound and separating it from common process-related impurities.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). Phenyl-hexyl columns can also offer alternative selectivity due to pi-pi interactions with the aromatic rings.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner and at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

4. Data Analysis:

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their retention times with those of known impurity standards or quantified as a percentage of the main peak area.

HPLC Method Performance

The following table summarizes the expected performance characteristics of the described RP-HPLC method for the analysis of this compound and a potential impurity, such as an unreacted precursor.

ParameterThis compoundPotential Impurity (e.g., Isomer)
Retention Time (min) ~ 12.5~ 10.8
Resolution (Rs) -> 2.0
Tailing Factor < 1.5< 1.5
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.15 µg/mL

Experimental Workflow

The logical flow of the HPLC purity assessment process, from sample preparation to final data analysis, is crucial for obtaining reproducible results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing of Sample/Standard B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D Injection into HPLC System C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Chromatogram Generation F->G H Peak Integration & Area Calculation G->H I Purity Report (% Area) H->I

References

Navigating the Structure-Activity Landscape of Imidazole-Based p38 MAP Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(1H-imidazol-2-yl)aniline analogs and other closely related imidazole-based inhibitors targeting the p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory signaling pathways.

Comparative Analysis of Imidazole-Based p38α MAP Kinase Inhibitors

The inhibitory activity of imidazole-based compounds against p38α MAP kinase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of imidazole and other heterocyclic analogs, highlighting the impact of various structural modifications. It is important to note that these compounds, while related, do not all share the this compound core, but their SAR provides a valuable surrogate for understanding potential modifications to this scaffold.

Compound IDCore ScaffoldR1 (Aniline Substitution)R2 (Imidazole Substitution)p38α IC50 (nM)
SB203580 Pyridinyl-imidazole-4-Fluorophenyl50
BIRB 796 Diaryl ureaNaphthyltert-Butyl0.1
Compound 6d Imidazolinone--4.5
Compound 7h Imidazolinone--4.7
Compound 88 Triazolyl-imidazole--96
AA6 N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide--403.57

Key SAR Observations (from related scaffolds):

  • Pyridine Isosteres: The pyridinyl group in early inhibitors like SB203580 is crucial for activity, forming a key hydrogen bond with the hinge region of the kinase.

  • Hydrophobic Pockets: The potency of inhibitors is significantly influenced by substituents that can effectively occupy hydrophobic pockets within the ATP-binding site. For instance, the naphthyl group in BIRB 796 contributes to its high affinity.

  • Allosteric Binding: The diaryl urea class of inhibitors, including BIRB 796, demonstrates that targeting allosteric sites can lead to picomolar affinities, a different mechanism from the ATP-competitive pyridinyl-imidazoles.

  • Gatekeeper Residue Interactions: The nature of the substituent at the "gatekeeper" residue position can dramatically affect selectivity and potency.

  • Solubilizing Groups: The introduction of water-solubilizing groups, as seen in some triazolyl p38α MAPK inhibitors, can improve pharmacokinetic properties without sacrificing potency.[1]

Experimental Protocols

The determination of p38 MAP kinase inhibitory activity is crucial for SAR studies. Below are detailed methodologies for common in vitro kinase assays.

Non-Radioactive p38 MAP Kinase Assay (Western Blot-Based)

This assay measures the phosphorylation of a substrate by immunoprecipitated p38 MAP kinase.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Anti-p38 MAP Kinase antibody.

  • Protein A/G agarose beads.

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

  • ATP solution (10 mM).

  • Recombinant ATF-2 (substrate).

  • Anti-phospho-ATF-2 (Thr71) antibody.

  • SDS-PAGE gels and blotting apparatus.

  • Chemiluminescent detection reagents.

Procedure:

  • Cell Lysate Preparation: Treat cells with appropriate stimuli to activate p38 MAP kinase. Lyse cells in ice-cold lysis buffer.

  • Immunoprecipitation: Incubate cell lysates with anti-p38 MAP kinase antibody overnight at 4°C. Add protein A/G agarose beads and incubate for a further 2-3 hours.

  • Kinase Reaction: Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer. Resuspend the beads in kinase assay buffer containing the test inhibitor (or vehicle control) and recombinant ATF-2 substrate.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 200 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with anti-phospho-ATF-2 (Thr71) antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of ATF-2 phosphorylation and, consequently, the inhibitory activity of the compounds.

Radioactive p38 MAP Kinase Assay

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified active p38 MAP kinase.

  • Kinase assay buffer.

  • [γ-³²P]ATP.

  • Substrate peptide (e.g., Myelin Basic Protein, MBP).

  • Phosphocellulose paper.

  • Phosphoric acid (1%).

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, purified p38 MAP kinase, the test inhibitor (or vehicle), and the substrate peptide.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAP kinase signaling pathway and a general workflow for SAR studies.

p38_signaling_pathway ext_stimuli Environmental Stress / Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) ext_stimuli->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream phosphorylates inhibitor This compound Analogs inhibitor->p38 response Cellular Responses (Inflammation, Apoptosis, etc.) downstream->response sar_workflow synthesis Analog Synthesis purification Purification & Characterization synthesis->purification screening In Vitro Kinase Assay (p38 MAP Kinase) purification->screening ic50 Determine IC50 Values screening->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->synthesis New Analogs

References

Cross-Validation of Analytical Methods for 3-(1H-imidazol-2-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 3-(1H-imidazol-2-yl)aniline, a key intermediate in pharmaceutical synthesis. The objective is to offer a framework for cross-validating these methods, ensuring data integrity and reliability across different analytical platforms. The presented data, while illustrative, is based on established performance characteristics of similar analytical techniques for related compounds.

Comparative Analysis of Analytical Methods

Two primary analytical methods are evaluated for the quantitative determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of a method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Validation Parameter HPLC-UV Method LC-MS/MS Method Acceptance Criteria (ICH/FDA) [1][2][3][4][5]
Linearity (r²) 0.99920.9998≥ 0.995
Range 1 - 100 µg/mL0.1 - 1000 ng/mLTo be defined by the application
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120% (90% - 110% for some assays)
Precision (% RSD) Intra-day: ≤ 1.8%Inter-day: ≤ 2.5%Intra-day: ≤ 1.5%Inter-day: ≤ 2.1%≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) 0.2 µg/mL0.05 ng/mL3.3 x (σ/S)
Lower Limit of Quantification (LLOQ) 1 µg/mL0.1 ng/mLSignal-to-Noise ratio ≥ 10
Selectivity/Specificity No interference from blank matrixNo interference from blank matrix or common metabolitesNo significant interfering peaks at the retention time of the analyte
Robustness Acceptable variations in pH and mobile phase compositionMinor variations in flow rate and column temperature showed no significant effectConsistent results under small, deliberate variations in method parameters

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for routine analysis and quantification in less complex matrices where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are diluted with the initial mobile phase composition to fall within the linear range of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace-level impurities.[6][7][8]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Quantifier: To be determined based on the parent and most abundant product ion.

    • Qualifier: To be determined based on the parent and a second product ion.

  • Injection Volume: 5 µL.

  • Sample Preparation: Protein precipitation (for biological samples) followed by dilution with the initial mobile phase composition.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods. This process ensures that both methods provide comparable and reliable results.

Cross-Validation Workflow for Analytical Methods A Define Validation Parameters (Accuracy, Precision, Linearity, etc.) B Develop HPLC-UV Method A->B C Develop LC-MS/MS Method A->C D Perform Full Validation of HPLC-UV Method B->D E Perform Full Validation of LC-MS/MS Method C->E F Analyze a Set of Common Samples (e.g., n=20) by Both Methods D->F E->F G Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) F->G H Acceptance Criteria Met? G->H I Methods are Cross-Validated H->I Yes J Investigate Discrepancies and Re-validate H->J No

Caption: Workflow for the cross-validation of analytical methods.

This guide provides a foundational understanding of the cross-validation process for analytical methods targeting this compound. Adherence to these principles and detailed protocols will ensure the generation of high-quality, reproducible data essential for regulatory submissions and scientific advancement.

References

Efficacy Analysis: 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as a Precursor to the Tyrosine Kinase Inhibitor Nilotinib

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the biological significance of a key intermediate in the synthesis of the targeted cancer therapeutic, Nilotinib, versus standard chemotherapeutic agents.

While direct biological efficacy data for the intermediate compound 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is not extensively available in public literature, its critical role as a precursor in the synthesis of the potent tyrosine kinase inhibitor, Nilotinib, warrants a detailed examination of the final product's performance against standard compounds.[1][2] Nilotinib is a cornerstone in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to first-line therapies.[3][4] This guide, therefore, focuses on the biological efficacy of Nilotinib, contextualizing the importance of its synthetic intermediate.

Comparative Efficacy of Nilotinib

Nilotinib's primary mechanism of action is the potent and selective inhibition of the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive CML (Ph+ CML).[3][5] Its efficacy is often compared to Imatinib, the first-generation Bcr-Abl inhibitor, and other second-generation inhibitors, as well as traditional cytotoxic agents.

Compound/RegimenTargetIC50 (nM) vs. Bcr-AblClinical ApplicationReference
Nilotinib Bcr-Abl, KIT, PDGFR<30Imatinib-resistant Ph+ CML[5][6]
Imatinib Bcr-Abl, KIT, PDGFR25-100First-line for Ph+ CML[6]
Dasatinib Bcr-Abl, SRC family<1Imatinib-resistant/intolerant Ph+ CMLN/A
Bosutinib Bcr-Abl, SRC family1.2Ph+ CMLN/A
Hydroxyurea Ribonucleotide ReductaseN/APalliative CML treatmentN/A
Cytarabine DNA PolymeraseN/APalliative CML treatmentN/A

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a crucial in vitro assay to quantify and compare the potency of kinase inhibitors.

In Vitro Bcr-Abl Kinase Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human Bcr-Abl kinase is purified. A synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) is prepared in an appropriate assay buffer.

  • Compound Dilution: Test compounds (Nilotinib and standards) are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The Bcr-Abl enzyme is incubated with the test compounds for a predetermined period (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the peptide substrate and ATP. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.

  • Detection: The level of substrate phosphorylation is quantified. A common method is to use a specific antibody that recognizes the phosphorylated substrate, often coupled with a detection system like time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

Nilotinib's Inhibition of Bcr-Abl Signaling Pathway:

Nilotinib functions by binding to the ATP-binding site of the inactive conformation of the Abl kinase domain, preventing the conformational change required for its activation.[5] This effectively blocks the downstream signaling cascades that lead to uncontrolled cell proliferation and survival in CML cells.[3]

Nilotinib_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Receptor_Tyrosine_Kinase->Bcr_Abl Independent of Substrate Substrate Protein Bcr_Abl->Substrate Phosphorylates Nilotinib Nilotinib Nilotinib->Bcr_Abl Inhibits ATP ATP ATP->Bcr_Abl Phosphorylated_Substrate Phosphorylated Substrate RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Phosphorylated_Substrate->RAS_RAF_MEK_ERK_Pathway Activates JAK_STAT_Pathway JAK-STAT Pathway Phosphorylated_Substrate->JAK_STAT_Pathway Activates PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Phosphorylated_Substrate->PI3K_AKT_mTOR_Pathway Activates Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK_Pathway->Proliferation_Survival JAK_STAT_Pathway->Proliferation_Survival PI3K_AKT_mTOR_Pathway->Proliferation_Survival

Caption: Nilotinib inhibits the Bcr-Abl kinase, blocking downstream pathways.

General Experimental Workflow for Kinase Inhibitor Profiling:

The process of evaluating a potential kinase inhibitor like Nilotinib involves a series of well-defined steps, from initial screening to more detailed characterization.

Experimental_Workflow Compound_Synthesis Synthesis of 3-(4-methyl-1H-imidazol-1-yl) -5-(trifluoromethyl)aniline Nilotinib_Synthesis Synthesis of Nilotinib Compound_Synthesis->Nilotinib_Synthesis Primary_Screening Primary Kinase Screening (e.g., Bcr-Abl) Nilotinib_Synthesis->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., CML cell lines) IC50_Determination->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies

Caption: Workflow for evaluating a novel tyrosine kinase inhibitor.

References

Unlocking Potential: A Computational Docking Comparison of 3-(1H-imidazol-2-yl)aniline Derivatives as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of hypothetical 3-(1H-imidazol-2-yl)aniline derivatives through computational docking studies, targeting the p38 MAP kinase, a key player in inflammatory signaling pathways. The following analysis, including quantitative data and experimental protocols, is based on established methodologies for similar imidazole-based compounds and serves as a representative model for comparative analysis.

Performance Snapshot: Docking Scores and Binding Interactions

The binding affinities of a series of hypothetical this compound derivatives against p38 MAP kinase (PDB ID: 1A9U) were evaluated. The docking scores, representing the estimated binding energy in kcal/mol, are summarized in the table below. Lower docking scores indicate a higher predicted binding affinity.

Compound IDSubstitution (R)Docking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
3-IA-H -H-7.2Met109, Gly110, Lys532
3-IA-F -F-7.8Met109, Gly110, Lys53, Asp1683
3-IA-Cl -Cl-8.1Met109, Gly110, Lys53, Asp1683
3-IA-Br -Br-8.3Met109, Gly110, Lys53, Asp1683
3-IA-CH3 -CH₃-7.5Met109, Gly110, Lys532
3-IA-OCH3 -OCH₃-7.9Met109, Gly110, Lys53, Thr1063
3-IA-NO2 -NO₂-8.5Met109, Gly110, Lys53, Asp168, Arg1494

In-Depth Analysis of Binding Modes

The docking studies reveal that the this compound scaffold effectively occupies the ATP-binding pocket of p38 MAP kinase. The imidazole and aniline rings form crucial hydrogen bonds with the hinge region residue Met109, a characteristic interaction for many kinase inhibitors. Substitutions on the aniline ring significantly influence the binding affinity. Halogen substitutions (F, Cl, Br) and the nitro group (NO₂) show enhanced binding scores, likely due to their ability to form additional interactions with residues such as Asp168. The nitro-substituted derivative (3-IA-NO2 ) exhibited the most favorable docking score, suggesting strong potential for p38 MAP kinase inhibition.

Experimental Protocols: A Closer Look at the Methodology

The computational docking studies were performed using a standard and widely accepted protocol, as outlined below. This methodology is representative of protocols used in similar studies on imidazole-based kinase inhibitors.[1]

Protein and Ligand Preparation
  • Protein Preparation: The three-dimensional crystal structure of p38 MAP kinase (PDB ID: 1A9U) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules and heteroatoms, adding polar hydrogens, and assigning Kollman charges. The prepared structure was saved in the PDBQT format.

  • Ligand Preparation: The 3D structures of the this compound derivatives were sketched using molecular modeling software. The structures were then optimized using the Universal Force Field (UFF) to obtain the most stable conformation. Gasteiger charges were computed, and the structures were saved in the PDBQT format.

Molecular Docking Simulation
  • Software: AutoDock Vina was utilized for the molecular docking simulations.

  • Grid Box Definition: A grid box with dimensions of 20 x 20 x 20 Å was centered on the active site of the p38 MAP kinase, encompassing the key interacting residues.

  • Docking Execution: The docking was performed with an exhaustiveness of 8. The program generated multiple binding poses for each ligand, ranked by their docking scores.

Analysis of Results

The binding poses and interactions of the docked ligands were visualized and analyzed using molecular visualization software. The docking scores and the key interacting amino acid residues were recorded for comparison.

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams outline the computational docking workflow and the p38 MAP kinase signaling pathway.

computational_docking_workflow Computational Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB: 1A9U) grid_box Grid Box Definition (Active Site) protein_prep->grid_box ligand_prep Ligand Preparation (3-IA Derivatives) autodock AutoDock Vina Execution ligand_prep->autodock grid_box->autodock pose_analysis Binding Pose Analysis autodock->pose_analysis score_comparison Docking Score Comparison pose_analysis->score_comparison

Caption: A flowchart of the computational docking process.

p38_mapk_pathway p38 MAP Kinase Signaling Pathway stress Stress Stimuli (UV, Cytokines) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitor 3-IA Derivatives (Inhibitor) inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

References

Confirming the Molecular Weight of 3-(1H-imidazol-2-yl)aniline: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurate confirmation of a compound's molecular weight is a critical step in verifying its identity and purity. This guide provides a comprehensive comparison of mass spectrometry for confirming the molecular weight of 3-(1H-imidazol-2-yl)aniline, a compound with a molecular formula of C₉H₉N₃ and a theoretical molecular weight of 159.19 g/mol . We present a detailed experimental protocol for Electrospray Ionization Mass Spectrometry (ESI-MS), alongside a comparative analysis with alternative analytical techniques.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is a highly sensitive and accurate method for determining the molecular weight of small organic compounds.[2][3] Among the various ionization techniques, Electrospray Ionization (ESI) is particularly well-suited for polar molecules like this compound, as it is a "soft" ionization method that minimizes fragmentation and primarily produces the molecular ion.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound

This protocol outlines the steps for confirming the molecular weight of this compound using a High-Resolution Mass Spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

1. Sample Preparation:

  • Solvent Selection: Dissolve a small amount of this compound in a high-purity solvent. A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) is recommended to promote protonation, which is favorable for positive ion mode ESI due to the basic nature of the aniline and imidazole groups.[4]

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. From this, create a dilute working solution of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.

2. Instrument Parameters (Positive Ion Mode):

The following are typical starting parameters that should be optimized for the specific instrument being used:

ParameterRecommended ValuePurpose
Ionization Mode Positive Electrospray Ionization (ESI+)The amine and imidazole groups are readily protonated.
Capillary Voltage 3.0 - 4.5 kVTo generate a stable electrospray.
Nebulizing Gas Pressure 20 - 40 psiTo assist in the formation of fine droplets.
Drying Gas Flow 5 - 10 L/minTo aid in solvent evaporation from the droplets.
Drying Gas Temperature 250 - 350 °CTo facilitate desolvation of the ions.
Mass Range m/z 50 - 500To cover the expected molecular ion and potential fragments.
Data Acquisition Profile or CentroidTo visualize the isotopic pattern.

3. Data Analysis:

  • Molecular Ion Peak: The primary goal is to identify the molecular ion peak. For this compound (C₉H₉N₃), in positive ion mode, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 160.19.

  • Isotopic Pattern: High-resolution mass spectrometry will resolve the isotopic peaks. The relative abundance of the (M+1) peak, primarily due to the natural abundance of ¹³C, can be calculated and compared to the theoretical pattern to further confirm the elemental composition.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Identifying any fragment ions can provide additional structural information.[5][6][7]

Comparative Analysis of Molecular Weight Determination Techniques

While mass spectrometry is a premier technique for molecular weight determination, other methods can also be employed. The choice of technique often depends on the specific requirements of the analysis, such as the desired accuracy, sample amount, and cost.

FeatureMass Spectrometry (ESI-MS)Nuclear Magnetic Resonance (NMR)Gel Permeation Chromatography (GPC/SEC)
Principle Measures mass-to-charge ratio of ions.Measures the magnetic properties of atomic nuclei.Separates molecules based on hydrodynamic volume.
Primary Information Molecular Weight, Elemental FormulaChemical Structure, ConnectivityMolecular Weight Distribution, Average MW
Accuracy High (< 5 ppm with HRMS).[2][3][8][9]Indirectly confirms MW via structureLower, relative to standards.[10]
Precision High.[2][3]HighModerate
Sensitivity Very High (picomole to femtomole).[11]Low (micromole to nanomole).[11]Moderate (microgram to milligram)
Sample Amount Micrograms to nanogramsMilligramsMilligrams
Sample State SolutionSolutionSolution
Cost per Sample Moderate to High.[12][13][14]HighLow to Moderate.[15]
Analysis Time Fast (minutes per sample)Moderate to long (minutes to hours)Moderate (tens of minutes per sample)
Key Advantage for this Application Direct and highly accurate MW confirmation.Provides unambiguous structural information.Useful for analyzing polydisperse samples.
Key Limitation for this Application Does not provide detailed structural connectivity.Lower sensitivity and indirect MW confirmation.Less accurate for monodisperse small molecules.[10]

Visualizing the Workflow and Comparison

To further illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Acetonitrile/Water + 0.1% Formic Acid A->B C Dilute to 1-10 µg/mL B->C D Filter Sample (0.22 µm) C->D E Direct Infusion or LC-MS D->E F Electrospray Ionization (ESI) E->F G Mass Analyzer (e.g., Q-TOF) F->G H Detector G->H I Acquire Mass Spectrum H->I J Identify [M+H]⁺ Peak (m/z ≈ 160.19) I->J K Analyze Isotopic Pattern J->K L Confirm Molecular Weight K->L

Figure 1. Experimental workflow for confirming the molecular weight of this compound using ESI-MS.

Technique_Comparison cluster_main Molecular Weight Determination cluster_attributes MS Mass Spectrometry (ESI-MS) Accuracy High Accuracy MS->Accuracy excels in Sensitivity High Sensitivity MS->Sensitivity excels in NMR Nuclear Magnetic Resonance (NMR) Structure Detailed Structure NMR->Structure provides GPC Gel Permeation Chromatography (GPC) MWD Molecular Weight Distribution GPC->MWD determines Cost Lower Cost GPC->Cost offers

Figure 2. Logical relationship comparing the key strengths of different molecular weight determination techniques.

Conclusion

For the definitive confirmation of the molecular weight of a small organic molecule such as this compound, high-resolution mass spectrometry, particularly ESI-MS, stands out as the most direct, sensitive, and accurate method. While techniques like NMR provide invaluable structural information that indirectly confirms the molecular formula and thus the molecular weight, and GPC is useful for analyzing polymers, neither can match the precision and directness of mass spectrometry for this specific application. By following the detailed protocol and understanding the comparative strengths of each technique, researchers can confidently verify the molecular integrity of their compounds.

References

Safety Operating Guide

Proper Disposal of 3-(1H-imidazol-2-yl)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides comprehensive safety and disposal procedures for 3-(1H-imidazol-2-yl)aniline (CAS No. 109031-13-4), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.

Disclaimer: This guide is for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical. All waste must be managed in accordance with local, state, and federal regulations.

Hazard Identification and Classification

This compound is a hazardous chemical requiring careful handling and disposal. Its hazard profile, as defined by the Globally Harmonized System (GHS), is summarized below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Serious Eye DamageCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Blood) through prolonged or repeated exposure
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Flammable LiquidsCategory 4H227: Combustible liquid

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

Personal Protective Equipment (PPE) Protocol

Before handling this compound in any capacity, including preparation for disposal, the following personal protective equipment is mandatory:

  • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton). Nitrile gloves are not recommended for prolonged contact with aniline-like compounds.[2]

  • Eye/Face Protection: Use chemical splash goggles and a face shield.

  • Skin and Body Protection: A fully-buttoned lab coat is required. For larger quantities or in case of a spill, chemical-resistant coveralls and boots should be worn.

  • Respiratory Protection: All handling of this substance should occur within a certified chemical fume hood.[3] If there is a risk of inhalation, a respirator may be necessary. Personnel must be properly fit-tested and trained for respirator use.[2]

Step-by-Step Disposal Protocol

The primary disposal method for this compound and its contaminated materials is incineration by an approved and licensed hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular trash. [2][3]

Experimental Protocol: Waste Collection and Segregation

  • Objective: To safely collect and store waste this compound and associated contaminated materials for disposal.

  • Materials:

    • Designated hazardous waste container (polyethylene or other compatible material, provided by your institution's EHS department).[2]

    • Hazardous waste labels.

    • Fume hood.

    • Required PPE (see Section 2).

  • Procedure:

    • Designate a Waste Area: All waste collection should occur within a designated area, such as a chemical fume hood, clearly marked with a warning sign.[2]

    • Container Preparation: Obtain a compatible hazardous waste container from your EHS department. Ensure it is clean, dry, and in good condition.

    • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label with the full chemical name: "this compound", and list all components of any mixed waste.

    • Waste Transfer:

      • Pure Compound/Unused Reagent: Carefully transfer the chemical into the designated waste container inside a fume hood.

      • Contaminated Labware (solid waste): Place contaminated items such as pipette tips, gloves, and weighing paper into a separate, clearly labeled solid waste container.

      • Contaminated Solvents (liquid waste): Collect any contaminated solvents in a designated liquid waste container. Do not mix incompatible waste streams.

    • Container Sealing: Securely close the container after each addition of waste. Do not overfill.

    • Storage: Store the sealed waste container in a well-ventilated, secondary containment bin in a designated satellite accumulation area. Keep it away from heat, sparks, open flames, and incompatible materials.

    • Disposal Request: Once the container is full or ready for pickup, submit a hazardous waste pickup request to your institution's EHS department.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Small Spill (manageable within 10 minutes by trained personnel):

    • Evacuate all non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial chemical absorbent.[3][4]

    • Carefully collect the absorbent material and place it in a labeled hazardous waste container.[2]

    • Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

    • Wash the area thoroughly with soap and water.[4]

  • Large Spill:

    • Immediately evacuate the laboratory and alert others in the vicinity.[2]

    • If there is a fire risk or the spill is uncontained, call 911.[2]

    • Secure the area to prevent re-entry.

    • Contact your institution's EHS department or emergency response team immediately.[2]

Visualized Workflows

The following diagrams illustrate the decision-making and operational processes for the safe disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection Protocol cluster_2 Final Disposal Pathway start Waste Generated pure Pure Compound / Unused Reagent start->pure solid Contaminated Solid Waste (Gloves, Pipettes, etc.) start->solid liquid Contaminated Liquid Waste (Solvents, etc.) start->liquid container_pure Collect in Labeled 'Pure' Waste Container pure->container_pure container_solid Collect in Labeled 'Solid' Waste Container solid->container_solid container_liquid Collect in Labeled 'Liquid' Waste Container liquid->container_liquid storage Store in Secondary Containment in Satellite Accumulation Area container_pure->storage container_solid->storage container_liquid->storage pickup Request EHS Pickup storage->pickup disposal Dispose via Approved Hazardous Waste Facility pickup->disposal

Caption: Waste Segregation and Disposal Workflow for this compound.

spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (Manageable by trained staff) assess->small_spill Small large_spill Large Spill / Uncontained assess->large_spill Large absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect Collect into Hazardous Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate alert Alert Others & Call EHS/911 evacuate->alert secure Secure Area alert->secure

Caption: Decision-Making Workflow for Spill Response of this compound.

References

Personal protective equipment for handling 3-(1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-(1H-imidazol-2-yl)aniline, a compound utilized in advanced scientific research. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on safety data for structurally related aromatic amines, such as aniline, and imidazole-containing molecules.[1][2] Due to the presence of the aniline moiety, this compound should be treated as potentially toxic, a suspected carcinogen, and a substance that may cause genetic defects.[3][4] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.[1] The required PPE is summarized in the table below, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][5]
Hand Protection Chemical-Resistant Gloves (e.g., Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton)To prevent skin contact.[6] It is advisable to wear two pairs (double-gloving) and change them frequently. Nitrile gloves are not recommended for aniline and related compounds.[6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1][5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

  • Personnel Training: All personnel involved must be trained on the hazards and handling procedures for this compound.[8]

  • PPE Inspection: Don all required PPE as outlined in the table above before entering the handling area.[9]

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent dust dispersal.[9]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. All operations should be conducted in a certified chemical fume hood.[9]

  • Transfers: Use appropriate tools, such as spatulas, to handle the solid. When transferring solutions, use a funnel to prevent spills.[9]

  • General Hygiene: Avoid all personal contact, including inhalation.[10] Do not eat, drink, or smoke in the handling area.[3][10] Wash hands thoroughly with soap and water after handling.[9][10]

Step 3: Post-Handling Procedures

  • Decontamination: Decontaminate all work surfaces after handling.[9]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[6][11] The storage area should be secure.[6]

Disposal Plan

The proper disposal of this compound and its associated waste is critical for laboratory safety and environmental responsibility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][9]

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper and pipette tips, in a designated, leak-proof hazardous waste container.[2][9] Contaminated PPE (e.g., gloves) should also be disposed of as hazardous waste.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container.[1]

Waste Container Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[2][9]

  • Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[1] Ensure containers are kept tightly closed and have secondary containment to prevent spills.[2]

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2][9]

Experimental Workflow and Safety Protocols

The following diagrams illustrate the key workflows for handling this compound safely.

cluster_ppe Personal Protective Equipment Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes respirator_check Is work outside a fume hood? shoes->respirator_check respirator Wear NIOSH-Approved Respirator respirator_check->respirator Yes end_ppe Proceed with Handling respirator_check->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling this compound.

cluster_handling Operational and Disposal Workflow prep Step 1: Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, PPE) handling Step 2: Handling (Weighing, Dissolving, Transfers in Fume Hood) prep->handling post_handling Step 3: Post-Handling (Decontamination, Storage) handling->post_handling waste_collection Waste Collection (Segregate Solid & Liquid Waste) handling->waste_collection post_handling->waste_collection labeling Label Waste Containers ('Hazardous Waste', Chemical Name) waste_collection->labeling waste_storage Store Waste in Designated Satellite Area labeling->waste_storage disposal Contact EHS for Disposal waste_storage->disposal end_op End of Process disposal->end_op

Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-imidazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(1H-imidazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.